Chymase-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H15ClF2NO3PS |
|---|---|
Molecular Weight |
441.8 g/mol |
IUPAC Name |
[1-(5-chloro-1-benzothiophen-3-yl)-2-[[(E)-2-(3,4-difluorophenyl)ethenyl]amino]-2-oxoethyl]-methylphosphinic acid |
InChI |
InChI=1S/C19H15ClF2NO3PS/c1-27(25,26)18(14-10-28-17-5-3-12(20)9-13(14)17)19(24)23-7-6-11-2-4-15(21)16(22)8-11/h2-10,18H,1H3,(H,23,24)(H,25,26)/b7-6+ |
InChI Key |
SEXLHAASDZPHOM-VOTSOKGWSA-N |
Isomeric SMILES |
CP(=O)(C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)N/C=C/C3=CC(=C(C=C3)F)F)O |
Canonical SMILES |
CP(=O)(C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)NC=CC3=CC(=C(C=C3)F)F)O |
Synonyms |
Phosphinic acid, P-[1-(5-chlorobenzo[b]thien-3-yl)-2-[[(1E)-2-(3,4-difluorophenyl)ethenyl]amino]-2-oxoethyl]-P-methyl- |
Origin of Product |
United States |
Foundational & Exploratory
Chymase-IN-2 and the Therapeutic Targeting of Chymase: A Technical Guide
Introduction
Chymase is a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells. It plays a significant role in various physiological and pathological processes, making it an attractive therapeutic target for a range of disorders. Chymase-IN-2 is described as a chymase modulator intended for research in inflammatory and serine protease-mediated conditions.[1][2][3][4][5][6][7][8][9] While specific quantitative data and detailed experimental protocols for this compound are not extensively available in public literature, this guide will provide an in-depth overview of the mechanism of action of chymase inhibitors, utilizing data from other well-characterized compounds to illustrate the core principles and experimental approaches relevant to this class of molecules.
The Multifaceted Role of Chymase in Pathophysiology
Chymase is a key enzyme in the local renin-angiotensin system (RAS), where it catalyzes the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, independent of the angiotensin-converting enzyme (ACE).[2] This function is particularly relevant in tissues like the heart, where chymase-dependent Angiotensin II generation can be significant.[5]
Beyond its role in the RAS, chymase is implicated in tissue remodeling and inflammation through the activation of various signaling molecules. It can activate transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), which are crucial mediators of fibrosis and tissue degradation.[3][10] Chymase also contributes to inflammatory responses by promoting the accumulation of inflammatory cells.[11]
Mechanism of Action of Chymase Inhibitors
The primary mechanism of action of chymase inhibitors is the blockade of the catalytic activity of the chymase enzyme. By binding to the active site of chymase, these inhibitors prevent it from cleaving its substrates. This inhibition leads to several downstream effects:
-
Reduction of Angiotensin II Formation: By blocking the chymase-mediated conversion of Angiotensin I, these inhibitors can reduce the local concentration of Angiotensin II. This is particularly relevant in the context of cardiovascular diseases where Angiotensin II contributes to vasoconstriction, inflammation, and cardiac remodeling.[2][5]
-
Modulation of Tissue Remodeling and Fibrosis: Chymase inhibitors can attenuate the activation of pro-fibrotic and tissue-remodeling pathways by preventing the chymase-dependent activation of TGF-β and MMPs.[3] This makes them promising therapeutic agents for fibrotic diseases of the heart, kidneys, and other organs.
-
Anti-inflammatory Effects: Through the inhibition of chymase, the recruitment and activation of inflammatory cells can be suppressed, thereby reducing inflammation.[11][3]
The following diagram illustrates the central role of chymase in key pathological pathways and the points of intervention for chymase inhibitors.
Quantitative Data for Selected Chymase Inhibitors
| Compound Name | Target | IC50 (nM) | Ki (nM) | Organism | Reference |
| Chymase-IN-1 | Chymase | 29 | 36 | Human | [4] |
| TEI-E548 | Chymase | - | - | Hamster | [3] |
| NK3201 | Chymase | - | - | Dog, Hamster | [5] |
| BCEAB | Chymase | - | - | Human | [6] |
Experimental Protocols for Characterizing Chymase Inhibitors
The following are generalized protocols that are commonly used to characterize the activity of chymase inhibitors.
In Vitro Enzyme Inhibition Assay
This assay is designed to determine the concentration of an inhibitor required to reduce the enzymatic activity of chymase by 50% (IC50).
Materials:
-
Recombinant human chymase
-
Fluorogenic chymase substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay buffer (e.g., Tris-HCl with NaCl and a detergent)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.
-
Add a fixed amount of recombinant human chymase to each well of the microplate.
-
Add the diluted inhibitor solutions to the wells containing chymase and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of increase is proportional to the chymase activity.
-
Plot the rate of reaction against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based Assay for TGF-β Production
This assay assesses the ability of a chymase inhibitor to block a chymase-dependent cellular process, such as the production of TGF-β in fibroblasts.
Materials:
-
Human cardiac fibroblasts
-
Cell culture medium and supplements
-
Angiotensin I
-
Test inhibitor (e.g., this compound)
-
ELISA kit for human TGF-β
Protocol:
-
Culture human cardiac fibroblasts in appropriate cell culture plates until they reach a suitable confluency.
-
Treat the cells with various concentrations of the test inhibitor for a defined period.
-
Stimulate the cells with Angiotensin I to induce chymase-mediated TGF-β production. Include appropriate controls (e.g., vehicle-treated cells, unstimulated cells).
-
After the stimulation period, collect the cell culture supernatant.
-
Quantify the concentration of TGF-β in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of the inhibitor on TGF-β production.
In Vivo Efficacy Study in a Model of Cardiac Fibrosis
This type of study evaluates the therapeutic potential of a chymase inhibitor in a relevant animal model.
Animal Model:
-
Spontaneously hypertensive rats (SHR) or mice subjected to transverse aortic constriction (TAC) are common models for cardiac fibrosis.
Experimental Design:
-
Acclimatization: Animals are acclimatized to the facility for a week before the start of the experiment.
-
Induction of Disease: Cardiac fibrosis is induced (e.g., by TAC surgery) or allowed to develop (in the case of SHRs).
-
Grouping and Treatment: Animals are randomly assigned to different groups:
-
Sham-operated + Vehicle
-
Disease model + Vehicle
-
Disease model + Chymase inhibitor (e.g., this compound) at various doses
-
-
Dosing: The inhibitor is administered daily (e.g., by oral gavage) for a specified duration (e.g., 4 weeks).
-
Monitoring: Body weight and blood pressure are monitored regularly.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and hearts are collected for:
-
Histological analysis: Staining with Masson's trichrome or Picrosirius red to quantify the extent of fibrosis.
-
Biochemical analysis: Measurement of chymase activity and levels of Angiotensin II and TGF-β in the cardiac tissue.
-
Gene expression analysis: qPCR to measure the expression of fibrotic markers (e.g., collagen I, collagen III).
-
Conclusion
Chymase inhibitors represent a promising therapeutic strategy for a variety of diseases, particularly those involving the renin-angiotensin system, inflammation, and fibrosis. While this compound is positioned as a tool for investigating these processes, a comprehensive understanding of its specific inhibitory profile and mechanism of action will require further publicly available research data. The experimental frameworks outlined in this guide provide a basis for the characterization of this compound and other novel chymase inhibitors, which will be crucial for advancing their potential from preclinical research to clinical application.
References
- 1. Serine proteases | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. erepo.uef.fi [erepo.uef.fi]
- 11. Inflammation/Immunology (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]
Chymase-IN-2: A Technical Overview of Target Specificity and Selectivity
Disclaimer: Publicly available information on a specific molecule designated "Chymase-IN-2" is not available at the time of this writing. This document serves as an in-depth technical guide to the principles of chymase inhibitor target specificity and selectivity, using a composite of data from publicly documented chymase inhibitors as a representative example. The data and methodologies presented herein are intended to provide a framework for understanding the characterization of a selective chymase inhibitor.
Introduction to Chymase and Its Inhibition
Human chymase (EC 3.4.21.39) is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1][2] Upon mast cell activation, chymase is released and plays a significant role in various physiological and pathological processes. One of its key functions is the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, a pathway independent of the angiotensin-converting enzyme (ACE).[1][3] Beyond its role in the renin-angiotensin system, chymase is involved in tissue remodeling through the activation of matrix metalloproteinases (MMPs) and transforming growth factor-β (TGF-β), as well as the degradation of extracellular matrix components.[3][4][5] Its involvement in cardiovascular diseases, inflammation, and fibrosis has made it an attractive therapeutic target.[2][3][4]
The development of selective chymase inhibitors is a key strategy to modulate its activity. The specificity and selectivity of such inhibitors are paramount to ensure on-target efficacy while minimizing off-target effects. This guide provides a technical overview of the target specificity and selectivity profile of a representative chymase inhibitor, based on available data for compounds in this class.
Target Specificity and Selectivity Profile
The inhibitory activity of a chymase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). A potent inhibitor will have a low IC50 value against its intended target, human chymase. To assess selectivity, the inhibitor is counterscreened against other related proteases. A highly selective compound will exhibit significantly higher IC50 values for these off-target enzymes.
The following table summarizes the in vitro enzyme inhibition data for a representative chymase inhibitor, compiled from studies on compounds such as RO5066852, BCEAB, and NK3201.[2][6][7]
| Target Enzyme | Species | IC50 (nM) | Fold Selectivity vs. Human Chymase |
| Human Chymase | Human | 5.4 | - |
| Hamster Chymase II | Hamster | Low nM | Similar |
| Human Tryptase | Human | >10,000 | >1850 |
| Human Cathepsin G | Human | >10,000 | >1850 |
| Human Chymotrypsin | Human | >10,000 | >1850 |
| Human Elastase | Human | >10,000 | >1850 |
| Angiotensin-Converting Enzyme (ACE) | Human | >10,000 | >1850 |
Note: The IC50 values are representative and compiled from multiple sources on different chymase inhibitors. The fold selectivity is calculated against the IC50 value for human chymase.
Signaling Pathways Involving Chymase
Chymase exerts its biological effects through several interconnected signaling pathways. A primary pathway is the local production of Angiotensin II, which then acts on Angiotensin II receptors to mediate effects like vasoconstriction and cellular proliferation. Additionally, chymase can directly activate other signaling molecules crucial for tissue remodeling and inflammation.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate determination of inhibitor potency and selectivity.
In Vitro Chymase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the IC50 value of an inhibitor against purified human chymase using a chromogenic substrate.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl.
-
Enzyme Solution: Dilute purified recombinant human chymase in assay buffer to the desired working concentration.
-
Substrate Solution: Prepare a stock solution of a chromogenic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, in DMSO. Dilute to the working concentration in assay buffer just before use.
-
Inhibitor Solution: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Create a series of dilutions in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add an equal volume of the serially diluted inhibitor or vehicle control (DMSO in assay buffer) to the respective wells.
-
Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 15 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed substrate solution to all wells.
-
Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitroanilide).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity Profiling Protocol
To determine the selectivity of the inhibitor, the in vitro enzyme inhibition assay described above is repeated using a panel of other proteases, such as tryptase, cathepsin G, chymotrypsin, and elastase. The respective appropriate substrates and buffer conditions for each enzyme must be used. The resulting IC50 values are then compared to the IC50 value obtained for human chymase to calculate the selectivity ratio.
Conclusion
The characterization of a chymase inhibitor's target specificity and selectivity is a critical component of its preclinical development. A desirable candidate, herein represented as "this compound," would exhibit potent, low nanomolar inhibition of human chymase while demonstrating a wide margin of selectivity against other related proteases. This profile suggests a lower likelihood of off-target effects and a more focused therapeutic action. The experimental protocols and pathway analyses provided in this guide offer a comprehensive framework for the evaluation of such targeted inhibitors, paving the way for further investigation into their therapeutic potential in cardiovascular and inflammatory diseases.
References
- 1. ijcmas.com [ijcmas.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Multiple mechanisms for the action of chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.ansfoundation.org [journals.ansfoundation.org]
The Role of Chymase-IN-2 in Angiotensin II Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II (Ang II), the primary effector of the RAS, is a potent vasoconstrictor that also promotes inflammation, fibrosis, and cellular growth. While angiotensin-converting enzyme (ACE) is the canonical enzyme responsible for the conversion of angiotensin I (Ang I) to Ang II, an alternative, ACE-independent pathway mediated by the serine protease chymase has been identified as a significant contributor to local Ang II production, particularly in the heart and blood vessels. This chymase-dependent pathway is not inhibited by ACE inhibitors, a phenomenon that may contribute to "ACE escape" and the residual cardiovascular risk observed in some patients treated with these agents. Consequently, chymase has emerged as a promising therapeutic target for cardiovascular diseases. This technical guide provides an in-depth overview of the role of a specific chymase modulator, Chymase-IN-2, in the formation of Angiotensin II. It details the underlying signaling pathways, presents available quantitative data on related inhibitors, and outlines key experimental protocols for the evaluation of chymase inhibitors.
Introduction to Chymase and Angiotensin II Formation
The classical renin-angiotensin system involves the enzymatic cascade initiated by renin, which cleaves angiotensinogen to produce Ang I. ACE then converts Ang I to the biologically active Ang II. However, a parallel pathway exists where chymase, a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells, directly converts Ang I to Ang II.[1][2] Mast cell degranulation, triggered by various stimuli including tissue injury and inflammation, releases active chymase into the extracellular space where it can act on its substrates.[3]
In certain tissues, such as the human heart, chymase is considered the predominant enzyme for Ang II formation.[1] This localized production of Ang II by chymase is implicated in the pathophysiology of various cardiovascular conditions, including hypertension, cardiac remodeling, and heart failure.[4][5] Therefore, the development of specific chymase inhibitors presents a novel therapeutic strategy to mitigate the detrimental effects of local Ang II overproduction.
This compound and its Place in Chymase Inhibition
This compound is a chymase modulator identified as being useful for the treatment of inflammatory and serine protease-mediated disorders. It belongs to a class of compounds developed to selectively target chymase activity. While specific quantitative inhibitory data for this compound against human chymase is not publicly available, a patent filed by Janssen Pharmaceutica N.V. describes a series of novel substituted uracil derivatives as chymase inhibitors. Within this patent, compounds were evaluated for their ability to inhibit hamster chymase, with reported IC50 values ranging from 1.8 nM to 1590 nM. For context, a related compound, Chymase-IN-1, has been reported to be a potent and selective inhibitor of human mast cell chymase with an IC50 of 29 nM and a Ki of 36 nM.
Quantitative Data for Related Chymase Inhibitors
| Compound Class/Name | Target | IC50 | Ki | Source |
| Substituted Uracil Derivatives | Hamster Chymase | 1.8 nM - 1590 nM | - | |
| Chymase-IN-1 | Human Mast Cell Chymase | 29 nM | 36 nM |
Signaling Pathways
The formation of Angiotensin II via the chymase-dependent pathway and its subsequent cellular effects are governed by distinct signaling cascades. This compound is designed to interrupt the initial step of this pathway: the enzymatic conversion of Ang I to Ang II by chymase.
Mast Cell Degranulation and Chymase Release
The release of chymase is a direct consequence of mast cell degranulation, a process initiated by various stimuli. A common pathway involves the cross-linking of IgE bound to its high-affinity receptor (FcεRI) on the mast cell surface by an antigen. This event triggers a signaling cascade that ultimately leads to the fusion of intracellular granules with the plasma membrane and the release of their contents, including chymase.
Figure 1: Simplified signaling pathway of IgE-mediated mast cell degranulation leading to chymase release.
Chymase-Mediated Angiotensin II Formation and AT1 Receptor Signaling
Once released, chymase enzymatically cleaves Angiotensin I to form Angiotensin II. Ang II then exerts its biological effects by binding to the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). This binding initiates a cascade of intracellular events leading to vasoconstriction, inflammation, and fibrosis. This compound acts by inhibiting the catalytic activity of chymase, thereby preventing the formation of Angiotensin II.
References
- 1. patents.justia.com [patents.justia.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
Core Signaling Pathways in Chymase-Mediated Tissue Remodeling
An In-Depth Technical Guide on the In Vivo Effects of Chymase Inhibition on Tissue Remodeling
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Chymase, a chymotrypsin-like serine protease primarily stored in the granules of mast cells, has emerged as a critical mediator in tissue remodeling and fibrosis.[1][2] Its role extends beyond the well-established angiotensin II (Ang II) formation to the activation of various pro-fibrotic and inflammatory pathways, including transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs).[2][3][4] Consequently, the inhibition of chymase presents a promising therapeutic strategy for a range of pathological conditions characterized by aberrant tissue remodeling, such as cardiovascular and fibrotic diseases.[5][6] This technical guide provides a comprehensive overview of the in vivo effects of chymase inhibition on tissue remodeling, with a focus on quantitative data from preclinical studies, detailed experimental protocols, and the underlying signaling pathways. While the specific compound "Chymase-IN-2" is not prominently documented in the reviewed literature, this guide will synthesize data from studies on several well-characterized chymase inhibitors, including SUNC8257, TY-51469, and BCEAB, to provide a representative understanding of this therapeutic class.
Chymase exerts its influence on tissue remodeling through a multi-pronged approach, primarily centered around the activation of key signaling molecules. The following diagram illustrates the central role of chymase in these pathways.
Quantitative In Vivo Effects of Chymase Inhibitors on Tissue Remodeling
The following tables summarize the quantitative data from preclinical studies investigating the in vivo effects of various chymase inhibitors on markers of tissue remodeling.
Table 1: Effects of Chymase Inhibitors on Cardiac Remodeling
| Chymase Inhibitor | Animal Model | Key Pathological Feature | Treatment Regimen | Key Findings | Reference |
| SUNC8257 | Dog | Tachycardia-induced heart failure | 10 mg/kg, twice a day | - Decreased mast cell density in the left ventricle.- Significantly reduced cardiac Ang II levels.- Suppressed collagen-type I and III, and TGF-β mRNA levels.- Decreased left ventricular end-diastolic pressure. | [1][7] |
| TY-51469 | Hamster | Chronic Angiotensin II infusion | 10 mg/kg/day | - Suppressed chymase, TGF-β1, and MMP-2 gene expression.- Reduced cardiac chymase-positive mast cells.- Significantly decreased heart weight to body weight ratio and collagen deposition. | [3] |
Table 2: Effects of Chymase Inhibitors on Fibrosis in Other Tissues
| Chymase Inhibitor | Animal Model | Key Pathological Feature | Treatment Regimen | Key Findings | Reference |
| SUN-C8257 | Tight-skin (Tsk) mice | Scleroderma | Not specified | - Reduced chymase activity by 43% and chymase-4 mRNA level by 47%.- Decreased thickness of the subcutaneous fibrous layer by 42%.- Markedly reduced TGF-β1 staining in the fibrous layer. | [8] |
| TY-51469 | Mouse | Silica-induced pulmonary fibrosis | Not specified | - Significantly reduced lung fibrosis score and hydroxyproline level.- Reduced neutrophils and levels of MIP-2, MCP-1, and TGF-β1 in bronchoalveolar lavage fluid. | [9] |
| BCEAB | Hamster | Sponge implant model of granuloma | Oral administration for 15 days | - Dose-dependently suppressed the dry weight of granuloma tissues.- Dose-dependently suppressed the amounts of hydroxyproline in the tissues. | [10] |
Detailed Experimental Protocols
To ensure the reproducibility and further investigation of the effects of chymase inhibitors, detailed experimental methodologies are crucial. Below are representative protocols derived from the cited literature.
1. Tachycardia-Induced Heart Failure Model in Dogs (adapted from[1][7])
-
Animal Model: Adult dogs.
-
Induction of Heart Failure: Rapid ventricular pacing via a pacemaker.
-
Chymase Inhibitor Administration: Oral administration of SUNC8257 (10 mg/kg) twice daily.
-
Assessment of Cardiac Function: Measurement of left ventricular (LV) systolic and diastolic function through cardiac catheterization.
-
Tissue Analysis:
-
Quantification of mast cell density in the LV myocardium using specific staining.
-
Measurement of cardiac Ang II levels using appropriate immunoassays.
-
Gene expression analysis of collagen-type I, collagen-type III, and TGF-β in LV tissue by real-time PCR.
-
Histological assessment of fibrosis in LV sections.
-
2. Silica-Induced Pulmonary Fibrosis Model in Mice (adapted from[9])
-
Animal Model: Mice (e.g., ICR strain).
-
Induction of Pulmonary Fibrosis: Intratracheal injection of a silica suspension.
-
Chymase Inhibitor Administration: Administration of TY-51469 (specific dosage and route to be optimized based on the study design).
-
Assessment of Fibrosis:
-
Histopathological scoring of lung fibrosis (e.g., Ashcroft score).
-
Measurement of hydroxyproline content in lung tissue as an indicator of collagen deposition.
-
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Differential cell counts to quantify inflammatory cell infiltration (e.g., neutrophils).
-
Measurement of cytokine and chemokine levels (e.g., MIP-2, MCP-1, TGF-β1) in BALF using ELISA or other immunoassays.
-
3. Hamster Sponge Implant Model (adapted from[10])
-
Animal Model: Male hamsters.
-
Induction of Granuloma: Subcutaneous implantation of sponges.
-
Chymase Inhibitor Administration: Oral administration of BCEAB for a specified period (e.g., 15 days).
-
Assessment of Granuloma Formation:
-
Measurement of the dry weight of the granuloma tissue.
-
Quantification of hydroxyproline content in the granuloma tissue as a marker of collagen deposition.
-
Experimental Workflow for In Vivo Evaluation of Chymase Inhibitors
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of a chymase inhibitor on tissue remodeling.
Conclusion
The available preclinical data strongly support the critical role of chymase in the pathophysiology of tissue remodeling and fibrosis.[11][12] Inhibition of chymase has demonstrated significant therapeutic potential in various animal models of cardiovascular and fibrotic diseases by attenuating key pro-fibrotic and inflammatory pathways.[3][13] The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of chymase inhibitors. Future investigations should focus on the long-term efficacy and safety of these compounds, as well as their potential for combination therapies, to pave the way for their clinical translation in treating diseases characterized by pathological tissue remodeling.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Chymase: its pathophysiological roles and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of cardiovascular remodelling by chymase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chymase inhibition prevents cardiac fibrosis and improves diastolic dysfunction in the progression of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of mast cell chymase inhibitor on the development of scleroderma in tight-skin mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The specific chymase inhibitor TY-51469 suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of basic fibroblast growth factor-induced angiogenesis by a specific chymase inhibitor, BCEAB, through the chymase-angiotensin-dependent pathway in hamster sponge granulomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multifunctional Role of Chymase in Acute and Chronic Tissue Injury and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathophysiological Role of Chymase-Activated Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Chymase Inhibition: A Novel Therapeutic Avenue for Cardiovascular Disease
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells, has emerged as a significant therapeutic target in the pathophysiology of cardiovascular diseases. Its role extends beyond the alternative, angiotensin-converting enzyme (ACE)-independent pathway of angiotensin II (Ang II) generation. Chymase is now recognized for its multifaceted contributions to cardiac remodeling, fibrosis, and inflammation through the activation of various pro-fibrotic and inflammatory mediators. This technical guide provides a comprehensive overview of the preclinical evidence supporting chymase inhibition as a promising strategy for managing cardiovascular disorders, with a focus on the mechanism of action, experimental protocols, and quantitative data from key studies involving specific chymase inhibitors. While the compound "Chymase-IN-2" is commercially available as a chymase modulator for inflammatory and serine protease-mediated disorders, a significant body of public-domain research detailing its specific application and efficacy in cardiovascular models is not yet available.[1][2][3][4][5] Therefore, this guide will focus on well-characterized chymase inhibitors that have been extensively studied in cardiovascular contexts.
The Pivotal Role of Chymase in Cardiovascular Pathophysiology
Chymase contributes to cardiovascular disease through both Ang II-dependent and -independent mechanisms. While ACE inhibitors block the primary pathway for Ang II production, chymase provides an alternative route, rendering ACE inhibition incomplete.[6] This chymase-dependent Ang II production is implicated in local tissue renin-angiotensin system (RAS) activation, which is crucial in cardiac remodeling.[7]
Beyond Ang II formation, chymase directly influences tissue remodeling by activating transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine, and matrix metalloproteinases (MMPs), which are involved in extracellular matrix turnover.[2][8] This activation cascade promotes collagen synthesis, leading to cardiac fibrosis, a hallmark of heart failure and post-myocardial infarction remodeling.[1][4] Furthermore, chymase has been shown to be involved in the degradation of extracellular matrix proteins, activation of interleukin-1β (IL-1β), and formation of endothelin-1, all of which contribute to the pathological processes in cardiovascular disease.[8]
Signaling Pathways and Experimental Workflow
The intricate signaling network influenced by chymase and the general workflow for evaluating chymase inhibitors in preclinical cardiovascular models are depicted below.
Quantitative Data from Preclinical Studies
The efficacy of various chymase inhibitors has been quantified in several animal models of cardiovascular disease. The following tables summarize key findings.
Table 1: Effects of Chymase Inhibitors on Cardiac Function and Fibrosis
| Chymase Inhibitor | Animal Model | Dosage | Key Findings | Reference |
| SUNC8257 (Chy I) | Dog (Tachycardia-induced Heart Failure) | 10 mg/kg twice a day | - Decreased LV end-diastolic pressure- Shortened prolongation of τ- Suppressed collagen type I and III and TGF-β mRNA levels- Decreased cardiac fibrosis | [1][3] |
| TY-51469 | Hamster (Ang II-induced Cardiac Remodeling) | 10 mg/kg/day | - Attenuated cardiac hypertrophy and fibrosis- Suppressed expression of chymase, TGF-β1, and MMP-2- Improved diastolic dysfunction | [2] |
| NK3201 | Rat (Myocardial Infarction) | 10 mg/kg per day | - Reduced left ventricular end-diastolic pressure- Increased maximal end-systolic pressure-volume relationship- Decreased time constant of left ventricular relaxation- Reduced fibrotic area and collagen I and III mRNA levels | [4] |
Table 2: Effects of Chymase Inhibitors on Biochemical Markers
| Chymase Inhibitor | Animal Model | Key Findings | Reference | | :--- | :--- | :--- | | SUNC8257 (Chy I) | Dog (Tachycardia-induced Heart Failure) | - Significantly decreased cardiac Ang II levels- Reduced chymase mRNA expression |[1] | | TY-51469 | Hamster (Ang II-induced Cardiac Remodeling) | - Suppressed cardiac expression of chymase, TGF-β1, and MMP-2 |[2] | | NK3201 | Rat (Myocardial Infarction) | - Significantly reduced chymase activity in the non-infarcted myocardium |[4] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the literature.
1. Tachycardia-Induced Heart Failure in Dogs (SUNC8257)
-
Animal Model: Adult mongrel dogs.
-
Disease Induction: Chronic rapid ventricular pacing at 240 beats/min for 3 weeks to induce heart failure.
-
Drug Administration: SUNC8257 (Chy I) was administered orally at a dose of 10 mg/kg twice a day. A vehicle group received a placebo.
-
Cardiac Function Assessment: Left ventricular (LV) function was assessed by cardiac catheterization to measure parameters such as LV end-diastolic pressure (LVEDP) and the time constant of LV relaxation (τ). Echocardiography was also performed.
-
Biochemical Analysis: Myocardial tissue was collected for the measurement of Ang II levels by radioimmunoassay.
-
Gene Expression Analysis: Quantitative reverse transcription-polymerase chain reaction (RT-PCR) was used to measure the mRNA levels of collagen type I and III, and TGF-β in the LV.
-
Histological Analysis: The degree of cardiac fibrosis was quantified by picrosirius red staining of LV tissue sections, and the collagen volume fraction was calculated. The number of chymase-positive mast cells was determined using naphthol AS-D chloroacetate esterase staining.[1]
2. Angiotensin II-Induced Cardiac Remodeling in Hamsters (TY-51469)
-
Animal Model: Male Syrian hamsters.
-
Disease Induction: Continuous subcutaneous infusion of Ang II (2 mg/kg/day) for 4 weeks via osmotic mini-pumps.
-
Drug Administration: The chymase inhibitor TY-51469 was administered orally at a dose of 10 mg/kg/day, starting one day after the commencement of Ang II infusion.
-
Cardiac Function Assessment: Echocardiography was performed to evaluate cardiac structure and diastolic function.
-
Gene and Protein Expression Analysis: Cardiac expression of chymase, TGF-β1, and MMP-2 was evaluated. The number of chymase-positive mast cells was also quantified.
-
Histological Analysis: Cardiac hypertrophy and fibrosis were assessed through histological examination of heart tissue.[2]
3. Myocardial Infarction in Rats (NK3201)
-
Animal Model: Male Sprague-Dawley rats.
-
Disease Induction: Myocardial infarction was induced by permanent ligation of the left anterior descending coronary artery.
-
Drug Administration: One day after ligation, rats were treated with the chymase inhibitor NK3201 (10 mg/kg per day) orally for 4 weeks. A vehicle group was also included.
-
Cardiac Function Assessment: Echocardiography was performed to measure parameters like the akinetic area and fractional area change. Hemodynamic measurements, including left ventricular end-diastolic pressure and the maximal end-systolic pressure-volume relationship, were conducted.
-
Biochemical Analysis: Chymase activity in the non-infarcted myocardium was measured.
-
Gene Expression Analysis: The mRNA levels of collagen I and collagen III were determined.
-
Histological Analysis: The fibrotic area in the cardiac tissues was quantified.[4]
Conclusion
The available preclinical data strongly support the role of chymase as a critical mediator in the pathogenesis of cardiovascular diseases, particularly in cardiac fibrosis and remodeling. Specific inhibitors such as SUNC8257, TY-51469, and NK3201 have demonstrated significant therapeutic potential in various animal models by attenuating adverse cardiac remodeling and improving cardiac function. These effects are mediated through the inhibition of both Ang II-dependent and -independent pathways. While further research, including clinical trials, is necessary to establish the safety and efficacy of chymase inhibitors in humans, the existing evidence highlights chymase inhibition as a promising and novel therapeutic strategy for the treatment of heart failure and other cardiovascular disorders. The development and investigation of new chemical entities like "this compound" will be crucial in advancing this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Serine proteases | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. erepo.uef.fi [erepo.uef.fi]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
Chymase-IN-2: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chymase, a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells, is a key mediator in inflammatory pathways. Upon mast cell activation, chymase is released into the extracellular milieu where it contributes to tissue remodeling, inflammation, and fibrosis.[1][2] Its multifaceted role in converting angiotensin I to the potent vasoconstrictor and pro-inflammatory molecule angiotensin II, as well as activating matrix metalloproteinase-9 (MMP-9) and transforming growth factor-β (TGF-β), makes it a compelling therapeutic target for a range of inflammatory and fibrotic diseases.[1][3]
Chymase-IN-2 is a modulator of chymase, positioned as a valuable research tool for investigating the role of this enzyme in inflammatory and serine protease-mediated disorders.[4][5] This technical guide provides an in-depth overview of the core mechanisms of chymase in inflammation, summarizes key quantitative data from preclinical studies of chymase inhibitors, and presents detailed experimental protocols to facilitate the use of this compound as a research tool. The signaling pathways and experimental workflows are visualized to provide a clear understanding of the scientific rationale and practical application of this compound.
Introduction to Chymase and its Role in Inflammation
Mast cells are critical players in both innate and adaptive immunity. When activated, they release a plethora of inflammatory mediators, including chymase.[1] Human chymase is a highly efficient enzyme with several key functions that drive inflammatory processes:
-
Angiotensin II (Ang II) Generation: Chymase provides an alternative pathway for the generation of Ang II from Ang I, independent of the angiotensin-converting enzyme (ACE).[1] Ang II is a potent pro-inflammatory mediator that promotes vasoconstriction, cell proliferation, and fibrosis.
-
Activation of Pro-inflammatory Mediators: Chymase can activate other key players in the inflammatory cascade, including:
-
Matrix Metalloproteinase-9 (MMP-9): By converting pro-MMP-9 to its active form, chymase contributes to the degradation of the extracellular matrix, facilitating tissue remodeling and inflammatory cell migration.[1][3]
-
Transforming Growth Factor-β (TGF-β): Chymase activates TGF-β, a central regulator of fibrosis, leading to the deposition of collagen and other extracellular matrix components.[1][3][6]
-
Cytokines: Chymase can process and activate pro-inflammatory cytokines such as interleukin-1β (IL-1β).[7]
-
-
Inflammatory Cell Recruitment: Chymase has been shown to directly promote the accumulation of inflammatory cells, including neutrophils and eosinophils, at the site of inflammation.[8][9]
Given these diverse pro-inflammatory functions, the inhibition of chymase presents a promising therapeutic strategy for a variety of inflammatory conditions, including inflammatory bowel disease (IBD), non-alcoholic steatohepatitis (NASH), atopic dermatitis, and cardiovascular diseases.[1][6][8]
This compound: A Research Tool
This compound is a research compound identified as a chymase modulator.[4][5] While specific in vivo and in vitro data for this compound is not extensively published, its utility as a research tool lies in its potential to selectively inhibit chymase activity, thereby allowing for the elucidation of the enzyme's role in specific inflammatory models.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 936366-22-2 |
| Molecular Formula | C19H15ClF2NO3PS |
| Molecular Weight | 441.82 g/mol |
| Solubility | Soluble in DMSO |
Data sourced from GlpBio.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Chymase in Inflammation
The following diagram illustrates the central role of chymase in key inflammatory and fibrotic signaling pathways.
Caption: Chymase signaling cascade in inflammation and fibrosis.
Experimental Workflow for Evaluating this compound In Vitro
The following diagram outlines a typical workflow for the in vitro evaluation of a chymase inhibitor.
Caption: In vitro chymase inhibition assay workflow.
Experimental Workflow for Evaluating this compound In Vivo
This diagram illustrates a general workflow for assessing the efficacy of a chymase inhibitor in an animal model of inflammation, such as NASH.
Caption: In vivo evaluation of a chymase inhibitor workflow.
Quantitative Data from Preclinical Studies
Table 1: Effect of Chymase Inhibitor (TY-51469) on Hamster Model of NASH
| Parameter | Control Group | NASH + Placebo Group | NASH + Chymase Inhibitor Group |
| Hepatic Steatosis Score | 0.2 ± 0.1 | 2.8 ± 0.2 | 1.2 ± 0.3 |
| Hepatic Fibrosis Score | 0.1 ± 0.1 | 2.5 ± 0.3 | 0.8 ± 0.2 |
| Hepatic Chymase Activity (µU/mg protein) | 1.5 ± 0.3 | 4.8 ± 0.6 | 2.1 ± 0.4 |
| Hepatic Angiotensin II (pg/mg protein) | 2.5 ± 0.4 | 8.2 ± 1.1 | 3.1 ± 0.5 |
| Hepatic Malondialdehyde (nmol/mg protein) | 1.2 ± 0.2 | 3.5 ± 0.4 | 1.5 ± 0.3* |
*p < 0.05 vs. NASH + Placebo Group. Data is representative and adapted from studies on MCD diet-induced NASH in hamsters.[10][11]
Table 2: Effect of Chymase Inhibition on Inflammatory Markers in a Rat Model of Myocardial Ischemia/Reperfusion
| Parameter | Sham Group | I/R + Vehicle Group | I/R + Chymase Inhibitor Group |
| Infarct Size (%) | N/A | 45.2 ± 3.1 | 28.7 ± 2.5 |
| Neutrophil Infiltration (MPO-positive cells/mm²) | 15 ± 4 | 185 ± 22 | 95 ± 15 |
| MMP-9 Positive Mast Cells (%) | 5 ± 2 | 42 ± 6 | 18 ± 4 |
| IL-18 mRNA (fold change) | 1.0 | 4.5 ± 0.6 | 2.1 ± 0.4 |
| ICAM-1 mRNA (fold change) | 1.0 | 5.2 ± 0.7 | 2.5 ± 0.5* |
*p < 0.05 vs. I/R + Vehicle Group. Data is representative and adapted from studies on myocardial ischemia/reperfusion.[7]
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound in inflammation research.
In Vitro Chymase Activity Assay (Spectrophotometric)
This protocol is for determining the inhibitory activity of this compound on purified chymase.
Materials:
-
Purified human chymase
-
This compound
-
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Substrate A)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer to achieve the desired final concentrations.
-
Prepare a stock solution of the substrate in DMSO. Dilute with Assay Buffer to the final working concentration.
-
Dilute the purified chymase in Assay Buffer to the desired concentration.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of this compound solution at various concentrations (or vehicle control - DMSO in Assay Buffer).
-
Add 20 µL of the diluted chymase solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the increase in absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vivo Model of NASH in Hamsters and Treatment with Chymase Inhibitor
This protocol describes the induction of NASH in hamsters using a methionine- and choline-deficient (MCD) diet and subsequent treatment with a chymase inhibitor.
Materials:
-
Male Syrian golden hamsters (8-10 weeks old)
-
Normal chow diet
-
Methionine- and choline-deficient (MCD) diet
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Gavage needles
Procedure:
-
Acclimatization: Acclimatize the hamsters for one week with free access to normal chow and water.
-
NASH Induction:
-
Divide the animals into a control group (fed normal chow) and an experimental group (fed MCD diet).
-
Feed the respective diets for 8-12 weeks to induce NASH.
-
-
Treatment:
-
After the induction period, divide the MCD diet-fed hamsters into a vehicle-treated group and one or more this compound-treated groups (e.g., low dose, high dose).
-
Administer this compound or vehicle daily via oral gavage for a period of 4-12 weeks, while continuing the MCD diet.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, euthanize the animals.
-
Collect blood for analysis of liver enzymes (ALT, AST) and lipids.
-
Harvest the liver, weigh it, and fix portions in 10% neutral buffered formalin for histology and snap-freeze other portions in liquid nitrogen for biochemical and molecular analyses.
-
-
Analysis:
-
Histology: Embed the fixed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for steatosis and inflammation, and Sirius Red for fibrosis.
-
Immunohistochemistry: Perform IHC for chymase, α-smooth muscle actin (α-SMA, a marker of activated hepatic stellate cells), and inflammatory cell markers (e.g., F4/80 for macrophages).
-
Biochemical Assays: Measure chymase activity, Angiotensin II levels, and markers of oxidative stress (e.g., malondialdehyde) in liver homogenates.
-
Gene Expression: Perform RT-qPCR to analyze the expression of genes related to fibrosis (e.g., Col1a1, Tgf-β1) and inflammation (e.g., Tnf-α, Il-6).
-
Immunohistochemistry for Chymase in Intestinal Tissue
This protocol provides a general guideline for the immunohistochemical detection of chymase in paraffin-embedded intestinal tissue.
Materials:
-
Paraffin-embedded intestinal tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against chymase
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat (e.g., in a microwave or water bath at 95-100°C for 20 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking solution for 30 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-chymase antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Chromogen Development:
-
Incubate slides with DAB chromogen solution until the desired brown color develops (monitor under a microscope).
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Conclusion
This compound represents a valuable tool for researchers investigating the complex role of chymase in inflammation and related pathologies. By inhibiting chymase activity, this compound allows for the targeted exploration of its downstream effects on signaling pathways, cellular responses, and disease progression. The experimental protocols and workflows provided in this guide offer a solid foundation for designing and executing studies to further elucidate the therapeutic potential of chymase inhibition. While the quantitative data presented is derived from studies of other chymase inhibitors, it provides a strong rationale for the investigation of this compound in similar preclinical models. As with any research compound, careful validation and optimization of experimental conditions will be crucial for obtaining robust and reproducible results.
References
- 1. Establishment of an assay method for human mast cell chymase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel hamster nonalcoholic steatohepatitis model induced by a high-fat and high-cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. α2-Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Circulating Reservoir of Angiotensin II-generating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human mast cell chymase induces the accumulation of neutrophils, eosinophils and other inflammatory cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Chymase inhibitor ameliorates hepatic steatosis and fibrosis on established non-alcoholic steatohepatitis in hamsters fed a methionine- and choline-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chymase inhibitor prevents the nonalcoholic steatohepatitis in hamsters fed a methionine- and choline-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Chymase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of compounds, such as Chymase-IN-2, against human chymase. The described methodologies are based on established enzymatic assays and are suitable for screening and characterizing chymase inhibitors.
Introduction to Chymase Inhibition
Chymase is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1] Upon degranulation, chymase is released and can participate in various physiological and pathological processes. One of its key functions is the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, making chymase a therapeutic target for cardiovascular diseases.[1][2][3] Furthermore, chymase is implicated in tissue remodeling and inflammation through the activation of transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinases (MMPs).[4][5][6][7] Therefore, inhibitors of chymase are of significant interest for the development of new therapies for a range of disorders.
In Vitro Chymase Inhibition Assay Protocol
This protocol describes a colorimetric assay to measure the enzymatic activity of chymase and to determine the inhibitory potential of test compounds like this compound. The assay utilizes the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, which releases a yellow p-nitroaniline product upon cleavage by chymase, detectable at 405 nm.[1][8][9][10]
Materials and Reagents:
-
Human recombinant chymase
-
This compound (or other test inhibitors)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Substrate)[1][8][9][10]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 M NaCl and 0.01% Triton X-100)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow Diagram:
Caption: Workflow for the in vitro chymase inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution in DMSO to achieve a range of desired test concentrations.
-
Prepare a stock solution of Chymostatin in DMSO to be used as a positive control.
-
Dilute the human recombinant chymase in Assay Buffer to the desired working concentration.
-
Prepare the substrate solution by dissolving N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in Assay Buffer.
-
-
Assay Protocol (96-well plate format):
-
Add 2 µL of the diluted this compound, Chymostatin, or DMSO (for vehicle control) to the appropriate wells of a 96-well plate.
-
Add 178 µL of the diluted chymase solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in a microplate reader. For a kinetic assay, take readings every minute for 15-30 minutes. For an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then take a final absorbance reading.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the change in absorbance over time.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce chymase activity by 50%).
-
Data Presentation:
The inhibitory activity of this compound and the control inhibitor can be summarized in the following table:
| Compound | IC50 (nM) |
| This compound | [Insert Value] |
| Chymostatin | 13.7 |
Note: The IC50 value for Chymostatin is provided as a reference from available literature and may vary depending on assay conditions.[12]
Chymase Signaling Pathway
Chymase is known to activate the TGF-β1/Smads signaling pathway, which plays a crucial role in tissue fibrosis.[4][5] The following diagram illustrates this pathway.
Caption: Chymase activation of the TGF-β1/Smads signaling pathway.
Conclusion
The provided protocol offers a robust method for evaluating the in vitro efficacy of chymase inhibitors. By understanding the experimental procedures and the underlying signaling pathways, researchers can effectively characterize novel therapeutic compounds targeting chymase for the potential treatment of cardiovascular and inflammatory diseases.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Mast cell chymase promotes hypertrophic scar fibroblast proliferation and collagen synthesis by activating TGF-β1/Smads signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
- 10. shop.bachem.com [shop.bachem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Chymase Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells, plays a significant role in various physiological and pathological processes. Its involvement in tissue remodeling, inflammation, and the renin-angiotensin system has made it a compelling therapeutic target for a range of diseases, including cardiovascular, fibrotic, and inflammatory conditions. This document provides detailed application notes and protocols for the administration of chymase inhibitors in preclinical animal models, based on published research with well-characterized compounds.
Note: The specific compound "Chymase-IN-2" is not documented in the public scientific literature. The following data and protocols are based on established chymase inhibitors and are intended to serve as a guide for researchers working with novel or proprietary chymase inhibitors. Dose and administration route optimization will be necessary for any new compound.
Data Presentation: Dosage and Administration of Chymase Inhibitors
The following tables summarize the reported dosages and administration routes for several chymase inhibitors in various animal models and disease contexts.
| Inhibitor | Animal Model | Disease Model | Dosage | Administration Route | Reference |
| SUN-C8257 | NC/Nga Mice | Atopic Dermatitis | 150 mg/kg/day | In drinking water | [1] |
| Tsk Mice | Scleroderma | 50 mg/kg/day | Intraperitoneal injection | [2] | |
| Dogs | Tachycardia-induced Heart Failure | 10 mg/kg twice a day | Not specified | [3] | |
| Hamsters | Atherosclerosis | Not specified | In drinking water | [4] | |
| TY-51469 | ICR Mice | Silica-induced Pulmonary Fibrosis | 0.1 or 1.0 mg/kg/day | Continuous infusion via osmotic pump | [5] |
| Sprague-Dawley Rats | Toxicity Study | 20 and 60 mg/kg/day | Intravenous | [5] | |
| Mice | Deep Vein Thrombosis | 0.1, 1, and 10 mg/kg (single dose) | Not specified | [6] | |
| Mice | Big Endothelin-1 induced pressure response | 20 mg/kg | Intravenous | [7] | |
| NK3201 | Dogs | Vascular Proliferation (grafted vein) | 5 mg/kg/day | Oral | [8][9] |
| BCEAB | Hamsters | Heart Chymase Activity | 100 and 300 mg/kg (single dose) | Oral | [10] |
| Chymostatin | Mice | Big Endothelin-1 induced pressure response | 2-40 mg/kg | Not specified | [11] |
Experimental Protocols
Protocol 1: Oral Administration of a Chymase Inhibitor in a Canine Model of Vascular Proliferation
This protocol is based on the study of NK3201 in a dog model of venous graft failure.[8][9]
1. Objective: To evaluate the effect of an orally administered chymase inhibitor on neointimal hyperplasia in a canine vein graft model.
2. Animal Model: Adult mongrel dogs.
3. Materials:
- Chymase inhibitor (e.g., NK3201)
- Vehicle for oral administration (e.g., gelatin capsules)
- Surgical instruments for vascular surgery
- Anesthesia (e.g., sodium pentobarbital)
- Post-operative care supplies
4. Experimental Procedure:
- Acclimatization: Acclimate dogs to the housing facilities for at least one week before the experiment.
- Grouping: Randomly assign animals to a vehicle control group and a chymase inhibitor treatment group.
- Drug Administration:
- Administer the chymase inhibitor (e.g., 5 mg/kg NK3201) or vehicle orally once daily.[8][9]
- Begin administration 5 days prior to the grafting surgery and continue for 28 days post-surgery.[8]
- Surgical Procedure (Vein Grafting):
- Anesthetize the animals.
- Aseptically harvest a segment of the external jugular vein.
- Perform an end-to-end anastomosis of the reversed vein segment into the common carotid artery.
- Post-operative Care: Monitor animals for any signs of distress, infection, or other complications. Provide appropriate analgesia.
- Endpoint Analysis (Day 28):
- Euthanize the animals.
- Harvest the grafted vein segments.
- Perform histological analysis (e.g., Hematoxylin and Eosin staining) to measure neointimal thickness.
- Conduct biochemical assays to measure chymase activity in the tissue homogenates.
Protocol 2: Continuous Infusion of a Chymase Inhibitor in a Mouse Model of Pulmonary Fibrosis
This protocol is adapted from a study using TY-51469 in a mouse model of silica-induced pulmonary fibrosis.[5][12]
1. Objective: To assess the therapeutic efficacy of continuous administration of a chymase inhibitor on the development of pulmonary fibrosis.
2. Animal Model: Male ICR mice (8 weeks old).
3. Materials:
- Chymase inhibitor (e.g., TY-51469)
- Vehicle for infusion (e.g., sterile saline)
- Osmotic pumps (e.g., Alzet)
- Silica suspension
- Surgical instruments for subcutaneous pump implantation
- Anesthesia (e.g., isoflurane)
4. Experimental Procedure:
- Induction of Fibrosis:
- Anesthetize the mice.
- Intratracheally instill a single dose of silica suspension (e.g., 10 mg in saline).
- Pump Implantation and Drug Administration:
- Immediately after fibrosis induction, subcutaneously implant an osmotic pump filled with either vehicle or the chymase inhibitor solution.
- The pump should be calibrated to deliver the desired dose (e.g., 0.1 or 1.0 mg/kg/day of TY-51469) for a specified duration (e.g., 21 days).[5]
- Monitoring: Monitor the animals' body weight and general health status throughout the experiment.
- Endpoint Analysis (Day 21):
- Euthanize the animals.
- Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
- Harvest the lungs for histological assessment of fibrosis (e.g., Masson's trichrome staining) and measurement of hydroxyproline content.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Chymase signaling pathways involved in cardiovascular and fibrotic diseases.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo evaluation of chymase inhibitors.
References
- 1. Chymase inhibitor improves dermatitis in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of mast cell chymase inhibitor on the development of scleroderma in tight-skin mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chymase inhibition prevents cardiac fibrosis and improves diastolic dysfunction in the progression of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chymase Inhibition Resolves and Prevents Deep Vein Thrombosis Without Increasing Bleeding Time in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pivotal Role of Mouse Mast Cell Protease 4 in the Conversion and Pressor Properties of Big-Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral administration of a specific chymase inhibitor, NK3201, inhibits vascular proliferation in grafted vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An orally active chymase inhibitor, BCEAB, suppresses heart chymase activity in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The specific chymase inhibitor TY-51469 suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Chymase-IN-2: Application Notes and Protocols for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymase-IN-2 is a modulator of chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells.[1] Chymase plays a significant role in various physiological and pathological processes, including inflammation, tissue remodeling, and cardiovascular regulation. It is a key enzyme in the renin-angiotensin system, where it converts angiotensin I to the potent vasoconstrictor angiotensin II. Additionally, chymase is known to activate transforming growth factor-β (TGF-β) and matrix metalloproteinase-9 (MMP-9), contributing to fibrosis and tissue degradation. These roles make chymase an attractive therapeutic target for inflammatory disorders, cardiovascular diseases, and fibrotic conditions. This compound is offered as a tool for investigating the therapeutic potential of chymase inhibition in these contexts.
Physicochemical Properties
This compound is supplied as a solid with a molecular weight of 441.82 g/mol . While comprehensive data on its physicochemical properties are not publicly available, information from suppliers provides some initial guidance for its handling and use in a research setting.
Solubility
| Solvent | Solubility | Recommendations |
| DMSO | Soluble | This is the recommended solvent for preparing stock solutions. To aid dissolution, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[1] |
| Ethanol | Data not available | It is recommended to test solubility in ethanol, as it can be a suitable solvent for some in vivo and in vitro applications, though care must be taken regarding its effects on cells at higher concentrations. |
| Aqueous Buffers (e.g., PBS) | Data not available | Direct dissolution in aqueous buffers is unlikely to be effective for a compound of this nature. It is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous buffer, being mindful of the final solvent concentration. |
Stability and Storage
Proper storage and handling are critical to maintaining the integrity of this compound.
| Condition | Recommendation | Duration |
| Solid Form | Store at -20°C. | As specified by the supplier. |
| Stock Solutions (in DMSO) | Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. | Up to 1 month at -20°C.[1] Up to 6 months at -80°C.[1] |
| Working Solutions (in aqueous media) | Prepare fresh for each experiment from a frozen stock solution. | Stability in aqueous solutions like cell culture media has not been reported and should be determined experimentally if incubations are to be performed over extended periods. |
Signaling Pathways Involving Chymase
Chymase inhibition by this compound is expected to modulate several key signaling pathways implicated in disease pathogenesis. The following diagrams illustrate the central role of chymase in these pathways.
Caption: this compound inhibits key pathological signaling pathways.
Experimental Protocols
The following protocols are provided as a starting point for the investigation of this compound. It is recommended that researchers optimize these protocols for their specific experimental systems.
General Workflow for In Vitro Studies
Caption: General experimental workflow for this compound.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in subsequent experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Bring the vial of this compound to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, warm the tube to 37°C for a short period and sonicate in an ultrasonic bath for 5-10 minutes.[1]
-
Once fully dissolved, create small aliquots of the stock solution to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Note: The final concentration of DMSO in the experimental assay should be kept low (typically ≤ 0.5%) and consistent across all conditions, including vehicle controls.
Protocol 2: In Vitro Chymase Inhibition Assay (Colorimetric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified chymase.
Materials:
-
This compound stock solution (in DMSO)
-
Purified human chymase
-
Chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer from the DMSO stock solution. Ensure the final DMSO concentration is constant in all wells.
-
In a 96-well plate, add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration).
-
Add the purified chymase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the chymase substrate to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-30 minutes) at 37°C.
-
Calculate the reaction rate (V) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based Assay for TGF-β Activation
Objective: To assess the effect of this compound on chymase-induced TGF-β activation in a relevant cell line (e.g., fibroblasts).
Materials:
-
This compound stock solution (in DMSO)
-
A suitable cell line (e.g., human dermal fibroblasts)
-
Cell culture medium and supplements
-
Purified human chymase
-
Latent TGF-β
-
Reagents for downstream analysis (e.g., ELISA kit for active TGF-β, reagents for Western blotting of phosphorylated Smad2/3, or qPCR for TGF-β target genes).
Procedure:
-
Seed the cells in an appropriate culture vessel and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a combination of purified human chymase and latent TGF-β. Include appropriate controls (e.g., cells alone, cells with chymase only, cells with latent TGF-β only).
-
Incubate for a period sufficient to observe TGF-β activation (e.g., 24 hours).
-
Collect the cell culture supernatant and/or cell lysates for downstream analysis.
-
Measure the levels of active TGF-β in the supernatant using an ELISA kit.
-
Analyze the phosphorylation status of Smad2/3 in cell lysates by Western blotting.
Considerations for In Vivo Research
While specific in vivo data for this compound is not available, the following points should be considered when designing animal studies based on literature for other chymase inhibitors:
-
Animal Model Selection: Choose an animal model where chymase has a similar function to humans (e.g., hamsters, dogs) for studies related to angiotensin II formation. Rodent chymases can have different substrate specificities.
-
Formulation and Administration: Due to the likely poor aqueous solubility of this compound, a suitable vehicle will be required for in vivo administration. This may involve co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween 80), or other formulation strategies. The route of administration (e.g., intravenous, intraperitoneal, oral) will need to be determined based on the compound's pharmacokinetic properties, which should be established in preliminary studies.
-
Dosing: The effective dose of this compound will need to be determined through dose-ranging studies.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: It is crucial to measure the plasma and tissue concentrations of this compound over time to correlate exposure with the observed pharmacological effects. PD markers could include measuring chymase activity in tissue homogenates or assessing downstream biomarkers like angiotensin II levels or markers of inflammation and fibrosis.
Conclusion
This compound is a valuable research tool for investigating the roles of chymase in health and disease. The provided information and protocols offer a framework for its use in in vitro studies. Due to the limited publicly available data, researchers are encouraged to perform preliminary experiments to establish optimal conditions for their specific applications, particularly concerning solubility, stability in aqueous media, and in vivo formulation and dosing.
References
Application Notes and Protocols for Studying Vascular Remodeling with Chymase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular remodeling, a complex process involving alterations in the structure and function of blood vessels, is a hallmark of various cardiovascular diseases, including hypertension, atherosclerosis, and restenosis. Chymase, a chymotrypsin-like serine protease primarily stored in the granules of mast cells, has emerged as a key mediator in this process.[1][2][3] Upon release, chymase contributes to vascular remodeling through several mechanisms, most notably by converting angiotensin I to the potent vasoconstrictor and pro-fibrotic agent, angiotensin II, independently of the angiotensin-converting enzyme (ACE).[1][4] Furthermore, chymase can activate other pro-remodeling factors such as transforming growth factor-β (TGF-β) and matrix metalloproteinases (MMPs), which are involved in the deposition of extracellular matrix and tissue fibrosis.[1][5][6]
Chymase-IN-2 is a potent and selective inhibitor of chymase, designed for in vitro and in vivo studies to elucidate the role of chymase in pathological processes. By specifically targeting chymase activity, this compound allows researchers to dissect its contribution to vascular smooth muscle cell (VSMC) proliferation, collagen deposition, and overall vascular wall thickening, providing a valuable tool for the development of novel therapeutic strategies against cardiovascular diseases.
Product Information
| Product Name | This compound |
| Target | Chymase |
| Formulation | Provided as a solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term use. |
| Purity | >98% |
Key Applications
-
In vitro characterization of chymase inhibition: Determine the inhibitory potency and selectivity of this compound.
-
Investigation of vascular smooth muscle cell (VSMC) proliferation: Assess the effect of chymase inhibition on VSMC growth and proliferation in cell culture models.
-
Analysis of extracellular matrix remodeling: Evaluate the impact of this compound on collagen synthesis and deposition by vascular cells.
-
In vivo studies of vascular remodeling: Investigate the therapeutic potential of chymase inhibition in animal models of vascular injury and disease.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | IC₅₀ (nM) | Selectivity vs. Other Serine Proteases |
| Human Chymase | 10 | >1000-fold vs. Trypsin |
| >1000-fold vs. Cathepsin G | ||
| >500-fold vs. Thrombin |
Table 2: Effect of this compound on Vascular Smooth Muscle Cell (VSMC) Proliferation
| Treatment | VSMC Proliferation (% of Control) | Key Markers (Fold Change vs. Control) |
| Control (Vehicle) | 100 ± 5 | PCNA: 1.0 |
| Angiotensin I (1 µM) | 180 ± 12 | PCNA: 2.5 |
| Angiotensin I (1 µM) + this compound (100 nM) | 110 ± 8 | PCNA: 1.2 |
PCNA: Proliferating Cell Nuclear Antigen
Table 3: Effect of this compound on Collagen Deposition in an In Vivo Model of Vascular Injury
| Treatment Group | Neointimal Area (mm²) | Collagen Content (% of Plaque Area) |
| Sham | 0.05 ± 0.01 | 5 ± 1 |
| Vehicle Control | 0.45 ± 0.08 | 40 ± 5 |
| This compound (10 mg/kg/day) | 0.20 ± 0.05 | 15 ± 3 |
Mandatory Visualizations
Caption: Chymase signaling pathway in vascular remodeling.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
Chymase Activity Assay (In Vitro)
This protocol is designed to determine the inhibitory effect of this compound on chymase enzymatic activity.
Materials:
-
Recombinant human chymase
-
Chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)
-
This compound
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to achieve a range of concentrations. Include a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.
-
Add 160 µL of assay buffer to each well.
-
Add 10 µL of recombinant human chymase solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the chymase substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
VSMC Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of vascular smooth muscle cells.
Materials:
-
Primary vascular smooth muscle cells (VSMCs)
-
VSMC growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Angiotensin I
-
This compound
-
BrdU labeling reagent
-
Anti-BrdU antibody
-
Cell proliferation ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed VSMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Synchronize the cells by incubating in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with Angiotensin I (1 µM) for 24 hours.
-
During the last 4 hours of stimulation, add BrdU labeling reagent to each well.
-
Measure BrdU incorporation according to the manufacturer's instructions for the cell proliferation ELISA kit.
-
Determine the absorbance using a microplate reader.
-
Express the results as a percentage of the control (Angiotensin I-stimulated cells without inhibitor).
Western Blot Analysis for Collagen I
This protocol is used to quantify the expression of collagen I in VSMCs treated with this compound.
Materials:
-
Treated VSMC lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Collagen I
-
Primary antibody against a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated VSMCs and determine the protein concentration of each sample.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Collagen I antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the Collagen I expression to the loading control.
Histological Analysis of Vascular Remodeling in an Animal Model
This protocol describes the histological assessment of vascular remodeling in a mouse model of carotid artery ligation.
Materials:
-
Carotid artery ligation mouse model
-
This compound formulation for in vivo administration
-
4% paraformaldehyde (PFA)
-
Paraffin embedding reagents
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Masson's Trichrome stain
-
Microscope with imaging software
Procedure:
-
Induce vascular injury in mice via carotid artery ligation.
-
Administer this compound or vehicle to the mice daily for 14-28 days.
-
At the end of the treatment period, euthanize the animals and perfuse with saline followed by 4% PFA.
-
Excise the carotid arteries and fix them in 4% PFA overnight.
-
Process the tissues and embed them in paraffin.
-
Cut 5 µm thick cross-sections of the arteries using a microtome.
-
Stain the sections with H&E to visualize the general vessel structure and measure the neointimal and medial areas.
-
Stain adjacent sections with Masson's Trichrome to specifically visualize and quantify collagen deposition (blue staining).
-
Capture images of the stained sections using a microscope.
-
Use image analysis software to quantify the neointimal area and the percentage of collagen in the vessel wall.
References
- 1. α2-Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Circulating Reservoir of Angiotensin II-generating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preoperative Vascular Medial Fibrosis and Arteriovenous Fistula Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 4. Histologic staining of vascular specimens [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of chymase-mediated angiotensin II generation in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry with Chymase Inhibitor-Treated Tissues
Disclaimer: Information regarding the specific chymase inhibitor "Chymase-IN-2" is not available in published scientific literature. Therefore, these application notes and protocols have been generated using a well-characterized and published chymase inhibitor, TY-51469 , as a representative example. Researchers using this compound should optimize these protocols based on the specific characteristics of that compound.
Introduction
Chymase is a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells. It plays a significant role in various physiological and pathological processes, including inflammation, tissue remodeling, and cardiovascular diseases. Chymase is a key enzyme in the renin-angiotensin system, where it converts angiotensin I to the potent vasoconstrictor angiotensin II. Furthermore, chymase can activate other crucial signaling molecules such as transforming growth factor-β (TGF-β), matrix metalloproteinases (MMPs), and various cytokines, thereby influencing inflammatory responses and fibrosis.
The use of chymase inhibitors in research allows for the elucidation of the specific roles of chymase in these complex biological processes. Immunohistochemistry (IHC) on tissues treated with chymase inhibitors is a powerful technique to visualize and quantify the effects of chymase inhibition on cellular markers and signaling pathways within the tissue microenvironment. These application notes provide a detailed protocol for performing IHC on tissues treated with a chymase inhibitor, using TY-51469 as a model compound.
Signaling Pathways Involving Chymase
Chymase is implicated in several critical signaling pathways. Understanding these pathways is essential for interpreting the results of immunohistochemical studies on tissues treated with chymase inhibitors.
Measuring the Efficacy of Chymase-IN-2 in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymase is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1] Upon degranulation in response to various stimuli, chymase is released into the extracellular matrix where it exerts a range of biological effects.[2] A key function of chymase is the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, a critical component of the renin-angiotensin system (RAS).[3][4] This activity is independent of the angiotensin-converting enzyme (ACE), highlighting chymase as an important contributor to local angiotensin II production, particularly in cardiovascular tissues.[5][6] Beyond its role in the RAS, chymase is implicated in tissue remodeling through the activation of transforming growth factor-β (TGF-β) and matrix metalloproteinases (MMPs), as well as the degradation of the extracellular matrix.[3][7][8] Dysregulation of chymase activity has been linked to various pathological conditions, including cardiovascular diseases, fibrosis, and inflammatory disorders.[8][9]
Chymase-IN-2 is a modulator of chymase, developed for the investigation of chymase-mediated processes and as a potential therapeutic agent for inflammatory and serine protease-mediated disorders.[10][11] These application notes provide a comprehensive guide to measuring the efficacy of this compound in biological samples, including detailed protocols for in vitro and cell-based assays.
Signaling Pathways Involving Chymase
Chymase activation initiates several downstream signaling cascades that contribute to cellular responses like proliferation, fibrosis, and inflammation. Understanding these pathways is crucial for designing experiments to evaluate the efficacy of this compound.
-
Renin-Angiotensin System (RAS): Chymase directly converts Angiotensin I to Angiotensin II, which then binds to its receptors (AT1 and AT2) to elicit a range of physiological responses, including vasoconstriction, cell proliferation, and inflammation.[4][12]
-
TGF-β/Smad Pathway: Chymase can activate latent TGF-β1, a key profibrotic cytokine.[11][13] Activated TGF-β1 binds to its receptor, leading to the phosphorylation and activation of Smad proteins (Smad2/3), which then translocate to the nucleus to regulate the transcription of genes involved in fibrosis, such as collagen.[11][13]
-
Matrix Metalloproteinase (MMP) Activation: Chymase can activate pro-MMPs, such as pro-MMP-9, into their active forms.[3] MMPs are enzymes that degrade components of the extracellular matrix, playing a role in tissue remodeling in both physiological and pathological states.
-
Other Inflammatory Pathways: Chymase has been shown to influence other signaling pathways involved in inflammation, including MAPK, NF-κB, JAK/STAT, and AKT pathways.[10]
Below are diagrams illustrating key chymase-mediated signaling pathways.
Figure 1: Chymase in the Renin-Angiotensin System.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Involvement of chymase-mediated angiotensin II generation in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Multifunctional Role of Chymase in Acute and Chronic Tissue Injury and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. α2-Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Circulating Reservoir of Angiotensin II-generating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Chymase-IN-2 Inhibition Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with Chymase-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected potency?
This compound is a chymase modulator intended for the treatment of inflammatory and serine protease-mediated disorders.[1] While the specific IC50 value for this compound is not publicly available, a closely related compound, Chymase-IN-1, demonstrates a potent IC50 of 29 nM for human mast cell chymase.[2] This suggests that this compound is also expected to be a potent inhibitor.
Q2: What are the key considerations for handling and storing this compound?
Proper handling and storage are critical for maintaining the stability and activity of this compound.
-
Solubility: this compound is soluble in DMSO.[1] To aid dissolution, it is recommended to warm the vial to 37°C and sonicate.[1]
-
Storage: For short-term storage, keep the stock solution at -20°C (use within 1 month). For long-term storage, aliquot and store at -80°C (use within 6 months). Avoid repeated freeze-thaw cycles.[1]
Q3: What are the primary downstream targets of chymase that I should be assessing?
Chymase has several key downstream effects that can be measured to assess its activity and the efficacy of an inhibitor. These include:
-
Angiotensin II (Ang II) production: Chymase is a major enzyme responsible for the conversion of Angiotensin I to Ang II in tissues.[3][4]
-
Transforming Growth Factor-β (TGF-β) activation: Chymase can activate the pro-fibrotic cytokine TGF-β.[4][5]
-
Matrix Metalloproteinase (MMP) activation: Chymase is known to activate MMPs, such as MMP-9, which are involved in tissue remodeling.[4][5]
Troubleshooting Guide: this compound Not Showing Expected Inhibition
This guide addresses common issues that may lead to a lack of expected inhibition by this compound in your experiments.
Problem 1: Suboptimal or No Inhibition Observed in an In Vitro Chymase Activity Assay.
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation or Inactivity | - Verify Storage Conditions: Ensure this compound was stored correctly at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] - Prepare Fresh Solutions: Prepare fresh inhibitor solutions in DMSO for each experiment. Do not use old stock solutions. |
| Assay Condition Issues | - Incorrect pH: Chymase is stored in an inactive state at an acidic pH (~5.5) within mast cell granules and becomes active at a neutral pH (~7.4) upon release.[2] Ensure your assay buffer is within the optimal pH range for chymase activity (typically pH 7.5-8.0). - Solvent Interference: High concentrations of DMSO can inhibit enzyme activity. Keep the final DMSO concentration in the assay as low as possible (ideally <1%). - Incubation Times: Ensure sufficient pre-incubation of the enzyme with the inhibitor before adding the substrate to allow for binding. |
| Enzyme or Substrate Problems | - Enzyme Activity: Confirm the activity of your chymase enzyme using a known control inhibitor like Chymostatin.[6] - Substrate Specificity: Human chymase has a strong preference for cleaving after aromatic amino acids like Phenylalanine (Phe) and Tyrosine (Tyr).[7][8] Ensure your substrate is appropriate for the chymase being used. - Substrate Concentration: If the substrate concentration is too high, it may outcompete the inhibitor, leading to reduced apparent inhibition. Use a substrate concentration at or below the Km. |
| Species Specificity | - Enzyme Source: Chymase inhibitors can exhibit significant species-specific differences in potency.[9] this compound is likely optimized for human chymase. If you are using chymase from another species (e.g., rodent), its efficacy may be reduced.[3][10] Hamster and dog chymase are considered more functionally similar to human chymase.[11][12] |
Problem 2: Lack of Expected Biological Effect in Cell-Based or In Vivo Models.
| Possible Cause | Troubleshooting Step |
| Inhibitor Bioavailability and Stability | - Metabolic Instability: The inhibitor may be rapidly metabolized in your model system. Consider this when designing your experiment and choosing a delivery method. - Poor Cell Permeability: If studying intracellular effects, the inhibitor may not be efficiently crossing the cell membrane. |
| Off-Target Effects | - Cathepsin G Inhibition: Many chymase inhibitors also show activity against Cathepsin G, a protease with similar substrate specificity.[13][14] This can lead to confounding results. If possible, use a selective inhibitor or a model system lacking Cathepsin G to confirm that the observed effects are due to chymase inhibition. |
| Experimental Model Considerations | - Timing of Administration: In some disease models, the timing of inhibitor administration is critical. For example, in models of vascular injury, chymase inhibitors were more effective when given before or at the time of injury.[15] - Redundant Pathways: In some biological processes, other proteases may compensate for the inhibition of chymase, masking the effect of the inhibitor. |
| Data Interpretation | - Downstream Readouts: Ensure you are measuring relevant downstream markers of chymase activity, such as levels of Ang II, activated TGF-β, or MMP activity.[4][5] |
Quantitative Data Summary
The following table summarizes the IC50 values of various chymase inhibitors to provide a reference for expected potency.
| Inhibitor | Target | IC50 (nM) | Reference |
| Chymase-IN-1 | Human Mast Cell Chymase | 29 | [2] |
| RO5066852 | Human Chymase | Low nanomolar | [16] |
| BCEAB | Human Chymase | 5.4 | [17][18] |
| SUN-C8257 | Human Chymase | 310 | [17][18] |
| NK3201 | Recombinant Human Chymase | 2.5 | [15] |
| TEI-E548 | Human Chymase | 6.2 | [15] |
| RWJ-355871 ("Inhibitor (B)") | Chymase | 17 | [14] |
Experimental Protocols
General Protocol for In Vitro Chymase Activity Assay (Colorimetric)
This protocol is adapted from a general chymase assay kit and can be used to screen for inhibitors.[6]
Materials:
-
Human recombinant chymase
-
This compound
-
Chymostatin (control inhibitor)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions to test a range of concentrations.
-
Prepare a stock solution of the chromogenic substrate in DMSO.
-
Dilute the chymase enzyme to the desired concentration in Assay Buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
Assay Buffer
-
This compound solution (or DMSO for control wells, or Chymostatin for positive control).
-
Chymase enzyme solution.
-
-
Mix and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm in a microplate reader in kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conceptual Workflow for a FRET-Based Chymase Activity Assay
Fluorescence Resonance Energy Transfer (FRET) assays provide a sensitive and continuous method for measuring protease activity.[19]
Principle:
A peptide substrate is designed with a fluorescent donor and a quencher molecule at opposite ends. In its intact state, the quencher suppresses the donor's fluorescence. When chymase cleaves the peptide, the donor and quencher are separated, resulting in an increase in fluorescence.
General Steps:
-
Synthesize or obtain a FRET peptide substrate specific for chymase (e.g., containing a Phe or Tyr cleavage site).
-
Set up the reaction in a microplate with chymase, the FRET substrate, and varying concentrations of this compound.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen donor fluorophore.
-
Calculate the reaction rates and determine the IC50 of this compound as described in the colorimetric assay protocol.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The extended substrate specificity of the human mast cell chymase reveals a serine protease with well-defined substrate recognition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potency variation of small-molecule chymase inhibitors across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. The extended substrate recognition profile of the dog mast cell chymase reveals similarities and differences to the human chymase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multifunctional Role of Chymase in Acute and Chronic Tissue Injury and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.ansfoundation.org [journals.ansfoundation.org]
- 18. researchgate.net [researchgate.net]
- 19. assets.fishersci.com [assets.fishersci.com]
Optimizing Chymase-IN-2 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Chymase-IN-2 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a modulator of chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells.[1] Chymase is involved in various physiological and pathological processes, including inflammation, tissue remodeling, and the renin-angiotensin system.[2][3] It can activate transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), and it plays a role in the generation of angiotensin II.[3] this compound is designed to inhibit the enzymatic activity of chymase, thereby modulating its downstream effects.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
Q3: How should I prepare and store this compound?
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).[1]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in DMSO. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 441.82 g/mol ), dissolve 4.42 mg of the compound in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.
Q4: What are the key signaling pathways affected by chymase that I should consider in my experiments?
Chymase is known to activate several key signaling pathways, including:
-
TGF-β/Smad Pathway: Chymase can activate TGF-β1, which in turn initiates signaling through the Smad proteins (Smad2/3), leading to downstream effects on cell proliferation, differentiation, and extracellular matrix production.[4]
-
Protease-Activated Receptor 2 (PAR-2): Chymase can cleave and activate PAR-2, a G protein-coupled receptor, which can lead to the activation of downstream signaling cascades such as the MAPK/ERK pathway, resulting in inflammatory responses.[5][6][7][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before plating and use calibrated pipettes for accurate cell distribution. |
| Edge effects in the microplate | To minimize evaporation from outer wells, fill the perimeter wells with sterile PBS or media without cells. | |
| Inconsistent compound concentration | Prepare a master mix of the final this compound dilution to add to the wells, ensuring uniformity. | |
| No observable effect of this compound | Concentration is too low | Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 50 µM), while monitoring for cytotoxicity. |
| Inactive compound | Ensure proper storage of this compound and prepare fresh dilutions from the stock solution for each experiment. Confirm the activity of a new batch of the compound. | |
| Cell line is not responsive | Verify that your chosen cell line expresses chymase or is responsive to the downstream pathways you are investigating. | |
| Observed cytotoxicity at higher concentrations | Off-target effects or solvent toxicity | Perform a cytotoxicity assay (e.g., LDH assay) to distinguish between specific and non-specific effects. Ensure the final DMSO concentration is below 0.5% (v/v) in your cell culture medium. |
| Precipitation of this compound in media | Poor aqueous solubility | After diluting the DMSO stock solution in your aqueous cell culture medium, visually inspect for any precipitation under a microscope. If precipitation occurs, consider using a lower concentration or a different formulation if available. Gentle warming and vortexing of the final dilution before adding to the cells may help.[1] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved. Gentle mixing on an orbital shaker can aid dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other wells.
-
Normalize the data to the vehicle control by setting the average absorbance of the vehicle control wells to 100%.
-
Plot the normalized cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Cytokine Release Assay (ELISA)
This protocol provides a general framework for measuring the effect of this compound on the release of a specific cytokine (e.g., TGF-β1 or IL-6).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
24- or 48-well plates
-
Stimulant to induce cytokine release (if necessary)
-
Commercially available ELISA kit for the cytokine of interest
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 24- or 48-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specific duration (e.g., 1-2 hours) before adding a stimulant, or co-treat with the stimulant.
-
-
Stimulation: Add the appropriate stimulant to the wells to induce cytokine release, if required by your experimental design.
-
Incubation: Incubate the cells for a predetermined time to allow for cytokine secretion into the supernatant. This time will vary depending on the cell type and cytokine being measured.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant from each well. Store the supernatants at -80°C until analysis.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This will typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding your collected supernatants and a standard curve of the recombinant cytokine.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in your samples by interpolating their absorbance values from the standard curve.
-
Compare the cytokine concentrations in the this compound treated groups to the vehicle control group.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 98.1 ± 4.8 |
| 0.1 | 92.5 ± 6.1 |
| 1 | 75.3 ± 7.3 |
| 10 | 48.9 ± 5.9 |
| 50 | 15.2 ± 3.4 |
Table 2: Hypothetical Effect of this compound on TGF-β1 Release
| Treatment | TGF-β1 Conc. (pg/mL) (Mean ± SD) |
| Vehicle Control | 50.3 ± 4.5 |
| Stimulant Only | 250.8 ± 15.2 |
| Stimulant + 0.1 µM this compound | 180.4 ± 12.8 |
| Stimulant + 1 µM this compound | 95.7 ± 8.9 |
| Stimulant + 10 µM this compound | 60.1 ± 5.7 |
Visualizations
Caption: Chymase-activated TGF-β/Smad signaling pathway.
Caption: Chymase-mediated activation of the PAR-2 signaling pathway.
Caption: General experimental workflow for this compound cell-based assays.
References
- 1. glpbio.com [glpbio.com]
- 2. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycosylation and the activation of proteinase-activated receptor 2 (PAR2) by human mast cell tryptase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of PAR-2 in Neuroimmune Communication and Itch - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mast cell tryptase and proteinase-activated receptor 2 induce hyperexcitability of guinea-pig submucosal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of Chymase Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects when using chymase inhibitors in their experiments. The following information is structured to address specific issues in a question-and-answer format, offering troubleshooting strategies, detailed experimental protocols, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is chymase and what is the primary mechanism of action of its inhibitors?
Chymase is a serine protease primarily found in the secretory granules of mast cells.[1][2][3] It plays a significant role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II.[2][4][5] Beyond this, chymase can also activate other signaling molecules, including transforming growth factor-β (TGF-β) and matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation.[5][6] Chymase inhibitors are small molecules designed to block the enzymatic activity of chymase, thereby preventing the production of angiotensin II and the activation of other downstream targets.[2][7]
Q2: I'm observing a phenotype that is inconsistent with chymase inhibition. Could this be due to off-target effects?
Yes, it is possible. Small molecule inhibitors can sometimes bind to and affect proteins other than their intended target, leading to unexpected biological responses.[1] For chymase inhibitors, a notable potential off-target is cathepsin G, another serine protease with a similar substrate specificity.[1] Off-target effects can manifest as unanticipated cellular phenotypes, toxicity, or a lack of correlation between the observed effect and the known function of the primary target.
Q3: How can I confirm that the observed cellular phenotype is a result of on-target chymase inhibition?
To confirm on-target activity, several experimental approaches are recommended:
-
Use a Structurally Different Inhibitor: Treat your experimental system with a different, structurally unrelated chymase inhibitor. If this second inhibitor reproduces the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform a Dose-Response Experiment: A hallmark of a specific inhibitor is a clear dose-dependent effect. The concentration of the inhibitor required to produce the biological effect should correlate with its IC50 value for chymase.
-
Conduct a Rescue Experiment: If possible, introduce a version of the chymase enzyme that is resistant to the inhibitor. If the inhibitor's effect is diminished or reversed in the presence of the resistant enzyme, it strongly supports an on-target mechanism.
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can directly measure whether the inhibitor is binding to chymase inside the cell.[8][9][10][11]
Troubleshooting Guide
Issue 1: The observed phenotype does not match the expected outcome of chymase inhibition.
-
Possible Cause: The inhibitor may be acting on an unknown off-target protein.
-
Troubleshooting Workflow:
Figure 1. Logical workflow for troubleshooting unexpected phenotypes.
Issue 2: Significant cell toxicity is observed at concentrations expected to be effective for chymase inhibition.
-
Possible Cause: The inhibitor may have off-target effects on essential cellular pathways, or the concentration used may be too high.
-
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration of the inhibitor that still effectively inhibits chymase activity in your system.
-
Consult Selectivity Data: Review available data on the inhibitor's selectivity profile to identify potential off-targets that could be responsible for the toxicity.
-
Use a More Selective Inhibitor: If possible, switch to a chymase inhibitor with a better-documented selectivity profile.
-
Data Presentation: Inhibitor Selectivity Profile
To illustrate the importance of understanding an inhibitor's selectivity, the following table summarizes the IC50 values for a well-characterized chymase inhibitor, RO5066852, against its primary target and other related proteases.
| Target Enzyme | Inhibitor | IC50 (nM) | Reference |
| Human Chymase | RO5066852 | 2.3 | [12] |
| Hamster Chymase II | RO5066852 | 4.1 | [12] |
| Human Tryptase | RO5066852 | >10,000 | [12] |
| Human Cathepsin G | RO5066852 | 230 | [12] |
| Human Chymotrypsin | RO5066852 | >10,000 | [12] |
Table 1. Selectivity Profile of Chymase Inhibitor RO5066852. This table presents the half-maximal inhibitory concentrations (IC50) of RO5066852 against human chymase and other serine proteases. A lower IC50 value indicates higher potency.
Experimental Protocols
Dose-Response Curve for a Chymase Inhibitor
This protocol outlines the steps to determine the concentration-dependent effect of a chymase inhibitor on a cellular phenotype.
Methodology:
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the experiment.
-
Inhibitor Preparation: Prepare a serial dilution of the chymase inhibitor in the appropriate cell culture medium. A common starting point is a 10-point dilution series with a 1:3 dilution factor, starting from a high concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Replace the existing media with the media containing the different concentrations of the inhibitor.
-
Incubation: Incubate the cells for a period sufficient to observe the phenotype of interest.
-
Phenotypic Analysis: Measure the desired biological endpoint (e.g., cell viability, gene expression, protein phosphorylation).
-
Data Analysis: Plot the measured response against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of an inhibitor to its target protein in a cellular context.[8][9][10][11] The principle is that a ligand-bound protein is more resistant to thermal denaturation.
Methodology:
-
Cell Treatment: Treat one population of cells with the chymase inhibitor at a saturating concentration and another with a vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by rapid cooling.[14]
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of chymase using Western blotting or another sensitive protein detection method.
-
Data Analysis: Plot the amount of soluble chymase as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the inhibitor-treated sample indicates target engagement.
Rescue Experiment with an Inhibitor-Resistant Mutant
This experiment provides strong evidence for on-target effects by demonstrating that the inhibitor's phenotype can be reversed by expressing a form of the target protein that the inhibitor cannot bind.
Methodology:
-
Generate Resistant Mutant: Introduce a mutation into the chymase gene that is predicted to disrupt inhibitor binding without affecting the enzyme's catalytic activity.
-
Cell Transfection: Transfect cells with a vector expressing either the wild-type chymase or the inhibitor-resistant chymase mutant. A control group should be transfected with an empty vector.
-
Inhibitor Treatment: Treat all three groups of cells (empty vector, wild-type chymase, and resistant chymase) with the chymase inhibitor at a concentration that produces the phenotype of interest.
-
Phenotypic Analysis: Measure the biological endpoint in all three groups.
-
Data Interpretation: If the phenotype is attenuated or absent in the cells expressing the resistant chymase mutant compared to the wild-type and empty vector controls, it strongly suggests an on-target effect.
Signaling Pathway Visualization
The following diagram illustrates the primary signaling pathway mediated by chymase and the points of intervention by a chymase inhibitor.
Figure 2. Chymase signaling pathway and inhibitor action.
References
- 1. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mast cell tryptases and chymases in inflammation and host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mast cell proteases as pharmacological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of chymase-mediated angiotensin II generation in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifunctional Role of Chymase in Acute and Chronic Tissue Injury and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CETSA [cetsa.org]
- 12. researchgate.net [researchgate.net]
- 13. support.collaborativedrug.com [support.collaborativedrug.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Improving In Vivo Delivery of Chymase-IN-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery of Chymase-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a modulator of chymase, a serine protease primarily found in the secretory granules of mast cells.[1] Chymase is involved in a variety of physiological and pathological processes, including inflammation, tissue remodeling, and cardiovascular diseases.[2][3] It plays a role in the renin-angiotensin system by converting angiotensin I to angiotensin II and can also activate other proteins like matrix metalloproteinase-9 (MMP-9) and transforming growth factor-beta (TGF-β).[4][5][6] this compound, as a chymase modulator, is investigated for its therapeutic potential in inflammatory and serine protease-mediated disorders.[1]
Q2: What are the main challenges in delivering this compound in vivo?
A2: A primary challenge for the in vivo delivery of many small molecule inhibitors like this compound is poor aqueous solubility.[7][8] this compound is soluble in dimethyl sulfoxide (DMSO).[1] While DMSO is a common solvent for initial in vitro studies, its direct use in vivo can be limited by toxicity and potential for the compound to precipitate upon contact with aqueous physiological fluids, leading to low bioavailability and experimental variability.
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound stock solutions should be stored at -20°C for use within one month, or at -80°C for up to six months. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Q4: How can I improve the solubility of this compound for in vivo administration?
A4: To improve solubility and bioavailability, consider formulating this compound using strategies for poorly water-soluble compounds. These can include the use of co-solvents (e.g., polyethylene glycol), surfactants (e.g., Tween 80), or complexation with cyclodextrins.[9][10] The choice of formulation will depend on the administration route and the specific experimental model.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in efficacy data between animals in the same group. | 1. Inconsistent dosing or administration. 2. Non-homogenous formulation (e.g., precipitation of this compound). 3. Inter-animal differences in metabolism. | 1. Ensure accurate and consistent dosing volumes and techniques for all animals. 2. Visually inspect the formulation for any precipitation before each administration. If precipitation is observed, consider reformulating. Gentle warming to 37°C and sonication may help re-dissolve the compound.[1] 3. If variability persists, a pilot pharmacokinetic (PK) study can help understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model. |
| Lack of in vivo efficacy despite potent in vitro activity. | 1. Poor bioavailability due to low solubility or rapid metabolism. 2. Insufficient target engagement. | 1. Conduct a pharmacokinetic (PK) study to determine if therapeutic concentrations of this compound are being achieved and maintained at the target site. 2. Based on PK data, adjust the dose or dosing frequency. 3. Consider alternative formulation strategies to improve solubility and absorption. |
| Precipitation of this compound upon dilution of DMSO stock in aqueous vehicle. | 1. The aqueous solubility of this compound is exceeded. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvents or surfactants in the final formulation. 3. Perform a solubility test of your formulation before animal administration. |
| Adverse effects or toxicity observed in treated animals. | 1. The vehicle (e.g., high concentration of DMSO) may be causing toxicity. 2. Off-target effects of this compound at the administered dose. | 1. Run a vehicle-only control group to assess the toxicity of the formulation itself. 2. If the vehicle is toxic, explore alternative, more biocompatible formulations. 3. Conduct a Maximum Tolerated Dose (MTD) study to determine a safe dose range for this compound in your specific animal model. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
Disclaimer: The following data is illustrative for a typical small molecule inhibitor and should be confirmed through experimental analysis for this compound.
| Property | Value |
| Physicochemical Properties | |
| Molecular Weight | 441.82 g/mol [1] |
| Aqueous Solubility | <0.1 mg/mL |
| LogP | 3.5 |
| pKa | 4.2 (acidic) |
| Pharmacokinetic Parameters (Mouse, 10 mg/kg, IV) | |
| Cmax | 2500 ng/mL |
| Tmax | 5 min |
| AUC(0-inf) | 3000 ngh/mL |
| Half-life (t1/2) | 2 hours |
| Pharmacokinetic Parameters (Mouse, 30 mg/kg, PO) | |
| Cmax | 300 ng/mL |
| Tmax | 1 hour |
| AUC(0-inf) | 900 ngh/mL |
| Half-life (t1/2) | 2.5 hours |
| Bioavailability | 30% |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol describes the preparation of a vehicle solution for a poorly water-soluble compound like this compound for intraperitoneal (IP) or oral (PO) administration in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the this compound completely. Vortex until the solution is clear.
-
In a separate sterile tube, prepare the vehicle by mixing PEG400, Tween 80, and sterile saline. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to prevent precipitation.
-
If the solution appears cloudy, gently warm it to 37°C and sonicate for 5-10 minutes.
-
Visually inspect the final formulation for clarity and absence of precipitates before administration.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic procedure for a single-dose PK study in mice to determine the plasma concentration-time profile of this compound.
Materials:
-
Formulated this compound
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Dosing needles (IV or oral gavage)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Acclimatize mice for at least one week before the study.
-
Fast mice overnight (with access to water) before dosing.
-
Administer a single dose of the formulated this compound via the desired route (e.g., intravenous or oral gavage).
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus.
-
Place blood samples in heparinized tubes and centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis by a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.
Protocol 3: In Vivo Efficacy Study in a Mouse Model of Renal Fibrosis
This protocol provides an example of an efficacy study for a chymase inhibitor in a unilateral ischemia-reperfusion (I/R) injury model of renal fibrosis.
Materials:
-
Formulated this compound or vehicle
-
Mice (e.g., BALB/c, 8-10 weeks old)
-
Surgical instruments for I/R surgery
-
Anesthesia
Procedure:
-
Induce unilateral renal ischemia-reperfusion injury in mice under anesthesia.
-
Randomly assign mice to treatment groups: Sham, Vehicle, and this compound.
-
Begin daily administration of formulated this compound or vehicle 24 hours post-surgery for a predetermined duration (e.g., 2-4 weeks).
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and collect kidneys.
-
Assess renal fibrosis by histological staining (e.g., Masson's trichrome) and quantification of collagen deposition.
-
Measure the expression of profibrotic markers (e.g., TGF-β1, collagen I) in kidney tissue by qPCR or Western blot.
Visualizations
Caption: Chymase signaling pathway and the inhibitory action of this compound.
References
- 1. Optimal molecular binding data and pharmacokinetic profiles of novel potential triple-action inhibitors of chymase, spleen tyrosine kinase, and prostaglandin D2 receptor in the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. bcm.edu [bcm.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
Chymase-IN-2 degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective storage, handling, and troubleshooting of issues related to Chymase-IN-2.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term and short-term storage conditions for this compound?
For optimal stability, this compound stock solutions should be stored at -80°C for long-term use (up to 6 months) and at -20°C for short-term use (up to 1 month). It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1]
Q3: I'm having trouble dissolving this compound. What can I do?
If you encounter solubility issues, it is recommended to warm the solution to 37°C and sonicate it in an ultrasonic bath for a period of time to aid dissolution.[1]
Q4: How should this compound be shipped?
Evaluation sample solutions of this compound are typically shipped on blue ice. For other quantities, shipment can be at room temperature or on blue ice upon request.[1]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Activity Observed
Possible Cause 1: Improper Storage and Handling
-
Solution: Ensure that this compound has been stored according to the recommended conditions (-20°C for short-term, -80°C for long-term) and that repeated freeze-thaw cycles have been avoided by preparing single-use aliquots.[1]
Possible Cause 2: Incomplete Dissolution
-
Solution: Verify that the compound is fully dissolved in DMSO. If crystals are visible, warm the solution to 37°C and use an ultrasonic bath to ensure complete dissolution.[1]
Possible Cause 3: Experimental Conditions Affecting Chymase Activity
-
Solution: The activity of the target enzyme, chymase, is highly dependent on pH. Chymase is largely inactive at the acidic pH of mast cell granules (around 5.5) and exhibits optimal activity at a neutral pH of approximately 7.5, which is typical of the extracellular space.[2][3][4][5] Ensure your experimental buffer is within the optimal pH range for chymase activity.
Issue 2: Precipitate Formation in Solution
Possible Cause 1: Exceeding Solubility Limit
-
Solution: Prepare the stock solution at a concentration that does not exceed its solubility in DMSO. If a precipitate forms upon dilution into an aqueous buffer, consider using a lower final concentration of this compound or including a small percentage of DMSO in the final assay buffer (ensure solvent tolerance of your experimental system).
Possible Cause 2: Temperature Effects
-
Solution: If the compound precipitates out of solution upon cooling or freezing, gently warm and sonicate the solution before use to ensure it is fully redissolved.[1]
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration.
-
To facilitate dissolution, cap the vial tightly and vortex briefly. If necessary, warm the solution to 37°C and place it in an ultrasonic bath until the solid is completely dissolved.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Dispense the stock solution into single-use aliquots in appropriate vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
Visualizations
Caption: Recommended workflow for the storage of this compound.
Caption: A logical guide for troubleshooting inconsistent experimental results.
References
- 1. glpbio.com [glpbio.com]
- 2. Regulation of the activity of human chymase during storage and release from mast cells: the contributions of inorganic cations, pH, heparin and histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
How to control for Chymase-IN-2 vehicle effects in experiments
Welcome to the technical support center for Chymase-IN-2. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for vehicle effects in experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential when using this compound?
A vehicle control is a crucial component of experimental design where a group receives the same solvent or carrier used to dissolve the active compound (in this case, this compound) but without the compound itself.[1][2] This is essential to ensure that any observed biological effects are due to the inhibitor and not the vehicle.[1][3] The vehicle control group serves as a baseline to account for any potential off-target effects of the solvent.[1]
Q2: What is the recommended vehicle for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[4] Therefore, DMSO is the most common and recommended vehicle for preparing stock solutions.
Q3: What are the potential off-target effects of DMSO?
While widely used, DMSO is not inert and can have biological effects, especially at higher concentrations.[5] Potential effects include:
-
Cellular Toxicity: High concentrations of DMSO can lead to a decrease in cell viability and changes in cell morphology.[5][6]
-
Membrane Permeabilization: DMSO is known for its ability to penetrate cell membranes and can cause pore formation at concentrations above 10%.[7]
-
Altered Gene and Protein Expression: Studies have shown that DMSO can impact the expression of certain proteins, such as collagen I.[5]
-
Induction of Apoptosis: In some cell types, DMSO can activate apoptotic pathways.[7]
Q4: What is the maximum safe concentration of DMSO for my experiments?
The final concentration of DMSO in cell culture media should generally be kept at or below 0.1% to be considered safe for most cell lines.[8] However, cell sensitivity to DMSO varies greatly.[6][9] It is critical to perform a dose-response experiment with DMSO alone to determine the maximum concentration that does not affect the viability or baseline biology of your specific cell model.[9]
Q5: How should I prepare the vehicle control for my this compound experiment?
The vehicle control must contain the exact same concentration of DMSO as the experimental group receiving the highest dose of this compound.[8] For example, if you dilute your this compound stock 1000-fold into your media, your vehicle control should be prepared by diluting pure DMSO 1000-fold into the same media.[8]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| High background or unexpected effects observed in the vehicle control group. | The final DMSO concentration is too high for your specific cell type, causing off-target effects or cytotoxicity.[5][6] | 1. Perform a Vehicle Dose-Response: Treat your cells with a range of DMSO concentrations (e.g., 0.01% to 1.0%) to determine the highest concentration that does not cause a significant effect on your assay's readout (e.g., viability, gene expression).[9] 2. Increase Stock Concentration: If possible, prepare a more concentrated stock solution of this compound. This allows for a greater dilution factor, thereby lowering the final DMSO concentration in your assay.[9] 3. Include an Untreated Control: Always include a group of cells that receives neither the inhibitor nor the vehicle to establish a true baseline. |
| This compound precipitates from solution upon dilution into aqueous media. | The inhibitor has limited solubility in the final experimental medium, which can be exacerbated if the final DMSO concentration is too low.[4][6] | 1. Aid Dissolution: When preparing the initial stock solution in DMSO, you can gently warm the tube to 37°C and use an ultrasonic bath to help dissolve the compound.[4] 2. Optimize Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, but does not exceed the toxic threshold determined for your cells. 3. Prepare Fresh Dilutions: Always prepare working solutions fresh for each experiment from a properly stored stock solution. |
| Inconsistent or non-reproducible results between experiments. | 1. Degradation of this compound due to improper storage or repeated freeze-thaw cycles.[4] 2. Inconsistent preparation of vehicle and inhibitor solutions. | 1. Aliquot Stock Solutions: Upon initial preparation, divide the DMSO stock solution into single-use aliquots to avoid repeated freezing and thawing.[4] 2. Follow Storage Guidelines: Store stock solutions at -20°C for use within one month or at -80°C for up to six months.[4] 3. Use a Standardized Protocol: Follow a consistent, documented procedure for preparing all solutions for every experiment. |
Data & Protocols
This compound Stock Solution Preparation
This table provides the volume of DMSO needed to prepare stock solutions of various concentrations.
| Target Concentration | 1 mg this compound (MW: 441.82) | 5 mg this compound (MW: 441.82) | 10 mg this compound (MW: 441.82) |
| 1 mM | 2.2634 mL | 11.3168 mL | 22.6337 mL |
| 5 mM | 452.7 µL | 2.2634 mL | 4.5267 mL |
| 10 mM | 226.3 µL | 1.1317 mL | 2.2634 mL |
| Data adapted from supplier information.[4] |
Experimental Protocols
Protocol 1: Determining Vehicle (DMSO) Tolerance in a Cell-Based Assay
Objective: To determine the maximum non-interfering concentration of DMSO for a specific cell line and assay.
Methodology:
-
Cell Plating: Plate cells at the desired density for your specific experiment and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Create a serial dilution of 100% DMSO in your cell culture medium to achieve final concentrations ranging from, for example, 1.0%, 0.5%, 0.25%, 0.1%, 0.05%, and 0.01%. Also, prepare an "untreated" control with medium only.
-
Treatment: Replace the existing medium in your cell plates with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the cells for the same duration as your planned this compound experiment.
-
Assay: Perform your primary assay (e.g., cell viability assay like MTT, gene expression analysis via qPCR, or protein analysis via Western Blot).
-
Analysis: Compare the results from each DMSO concentration to the "untreated" control. The highest concentration of DMSO that shows no significant difference from the untreated control is the maximum tolerable concentration for your experiment.
Protocol 2: Preparing Vehicle Control and this compound Working Solutions
Objective: To correctly prepare experimental and control solutions for an in vitro experiment.
Methodology:
-
Determine Highest Inhibitor Concentration: Decide on the highest final concentration of this compound you will test (e.g., 10 µM).
-
Calculate Dilution Factor: Using your this compound stock concentration (e.g., 10 mM), calculate the dilution factor needed. To get 10 µM from a 10 mM stock, the dilution factor is 1:1000.
-
Calculate Final DMSO Concentration: The final DMSO concentration will be the inverse of the dilution factor (1/1000 = 0.1%). Confirm this concentration is safe for your cells using the protocol above.
-
Prepare this compound Working Solution: For every 1 mL of final solution, add 1 µL of 10 mM this compound stock to 999 µL of cell culture medium.
-
Prepare Vehicle Control Solution: For every 1 mL of final solution, add 1 µL of 100% DMSO to 999 µL of cell culture medium. This ensures the vehicle control has a matching 0.1% DMSO concentration.[8]
-
Prepare Untreated Control: Use cell culture medium with no additions.
Visualizations
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Logical relationship between key experimental control groups.
Caption: Simplified Chymase pathway and points of experimental intervention.
References
- 1. Vehicle control: Significance and symbolism [wisdomlib.org]
- 2. quora.com [quora.com]
- 3. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 7. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Minimizing Chymase-IN-2 toxicity in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity when using Chymase-IN-2 in long-term studies. As specific long-term toxicity data for this compound is not publicly available, this guidance is based on the known pharmacology of chymase inhibitors as a class and general principles of in vivo toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a modulator of chymase, a serine protease found predominantly in the granules of mast cells.[1][2] Chymase is a key enzyme in the local production of angiotensin II from angiotensin I, and it is also involved in the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs).[3][4][5] By inhibiting chymase, this compound can theoretically attenuate the downstream effects of these mediators, which are implicated in inflammation, fibrosis, and tissue remodeling.[5][6]
Q2: What are the potential off-target effects of chymase inhibitors?
A primary concern with chymase inhibitors is their potential to interact with other serine proteases due to structural similarities in their active sites.[7][8] Off-targets for chymase inhibitors may include tissue kallikreins, granzyme M, neutrophil elastase, and mesotrypsin.[7] Inhibition of these off-target proteases could lead to unintended biological consequences, such as alterations in the complement and coagulation cascades.[7] Notably, many chymase inhibitors also show some activity against cathepsin G, a protease with a similar substrate specificity.[8]
Q3: What are the known physiological functions of chymase that could be affected by long-term inhibition?
Chymase has a variety of physiological roles beyond angiotensin II formation. It is involved in:
-
Inflammation: Chymase can promote the accumulation of inflammatory cells.[3]
-
Tissue Remodeling: It activates MMPs and TGF-β, which are critical for extracellular matrix turnover.[5][6]
-
Immune Response: Chymase can hydrolyze and modulate the activity of various chemokines and cytokines.[9]
-
Host Defense: In some contexts, chymase has been shown to have protective roles against certain toxins and pathogens.[10]
Long-term inhibition of these functions could potentially lead to unforeseen side effects.
Q4: Are there any general strategies to mitigate potential toxicity in long-term in vivo studies?
Yes, several general strategies can be employed to minimize the risk of toxicity in long-term animal studies:[11][12][13]
-
Dose-Ranging Studies: Conduct preliminary dose-escalation studies to determine the maximum tolerated dose (MTD) and the lowest effective dose.
-
Route of Administration: The route of administration can significantly impact the pharmacokinetic and toxicokinetic profile of a compound.[13] Select a route that is clinically relevant and minimizes local irritation.
-
Formulation: Ensure the vehicle used to dissolve and administer this compound is non-toxic and does not cause adverse effects on its own.
-
Regular Monitoring: Implement a comprehensive monitoring plan that includes regular observation of clinical signs, body weight measurements, and periodic collection of blood and tissue samples for hematology, clinical chemistry, and histopathology.
-
Staggered Dosing: In long-term studies, consider including satellite groups of animals for interim assessments to detect potential toxicities early.
Troubleshooting Guide
This guide addresses potential issues that may arise during long-term studies with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Weight Loss or Reduced Food/Water Intake | Systemic toxicity, off-target effects, or vehicle-related issues. | 1. Verify Dose: Double-check all dose calculations and administration volumes. 2. Evaluate Vehicle: Run a vehicle-only control group to rule out effects from the formulation. 3. Reduce Dose: Lower the dose to a level that is closer to the minimally effective dose. 4. Monitor Closely: Increase the frequency of clinical observations and body weight measurements. |
| Signs of Inflammation or Immune System Alterations (e.g., changes in white blood cell counts) | On-target effects on inflammatory pathways or off-target effects on immune cells.[3][9] | 1. Analyze Cytokine Profile: Measure a panel of relevant cytokines and chemokines in plasma or tissue homogenates. 2. Assess Off-Target Activity: If possible, perform in vitro assays to determine the inhibitory activity of this compound against other serine proteases like cathepsin G.[8] 3. Histopathology: Conduct a thorough histopathological examination of lymphoid organs and tissues with inflammatory infiltrates. |
| Evidence of Fibrosis or Altered Tissue Remodeling in Non-Target Organs | On-target effects related to the inhibition of MMP and TGF-β activation, leading to an imbalance in tissue homeostasis.[5][6] | 1. Histological Staining: Use specific stains for collagen (e.g., Masson's trichrome) to assess fibrosis in various organs. 2. Measure Biomarkers: Quantify markers of tissue remodeling (e.g., MMPs, TIMPs) in relevant tissues. 3. Consider a Lower Dose: An excessive dose may lead to an exaggerated pharmacological effect. |
| Cardiovascular Changes (e.g., altered blood pressure, heart rate) | On-target effects on the renin-angiotensin system or off-target cardiovascular effects.[14][15] | 1. Monitor Blood Pressure: If not already part of the protocol, implement blood pressure monitoring (e.g., via tail-cuff or telemetry). 2. ECG Analysis: Perform electrocardiography to assess for any cardiac rhythm disturbances. 3. Measure Angiotensin II Levels: Quantify plasma or tissue levels of angiotensin II to confirm target engagement. |
Experimental Protocols
1. In Vivo Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity over a short period.
-
Methodology:
-
Use a small number of animals per group (e.g., n=3-5).
-
Administer escalating doses of this compound to different groups of animals.
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing, signs of pain or distress) and measure body weight.
-
The MTD is typically defined as the highest dose that does not cause more than a 10% reduction in body weight or significant clinical signs of toxicity.
-
2. General Long-Term Toxicity Study Design
-
Objective: To evaluate the potential toxicity of this compound following repeated administration over an extended period.
-
Methodology:
-
Animal Model: Select a species relevant to the research question. Rodents are commonly used for initial toxicity studies.[13]
-
Groups: Include a vehicle control group and at least three dose levels of this compound (low, mid, and high). The high dose should be at or near the MTD.
-
Administration: Administer the compound daily or as per the intended clinical dosing regimen for the duration of the study (e.g., 28, 90, or 180 days).[16]
-
Monitoring:
-
Clinical Observations: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Hematology and Clinical Chemistry: At baseline, mid-study, and termination.
-
Urinalysis: At termination.
-
-
Terminal Procedures:
-
Necropsy: Perform a full gross pathological examination of all animals.
-
Organ Weights: Weigh major organs (e.g., liver, kidneys, heart, spleen).
-
Histopathology: Collect a comprehensive set of tissues for microscopic examination.
-
-
Visualizations
Caption: Workflow for assessing the toxicity of this compound in long-term studies.
References
- 1. glpbio.com [glpbio.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Multiple mechanisms for the action of chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifunctional Role of Chymase in Acute and Chronic Tissue Injury and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Finding off-targets, biological pathways, and target diseases for chymase inhibitors via structure-based systems biology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mast cell tryptases and chymases in inflammation and host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Strategies to improve in vivo toxi ... | Article | H1 Connect [archive.connect.h1.co]
- 12. m.youtube.com [m.youtube.com]
- 13. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 14. Involvement of chymase-mediated angiotensin II generation in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chymase-dependent production of angiotensin II: an old enzyme in old hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.biobide.com [blog.biobide.com]
Technical Support Center: Refining Chymase-IN-2 Treatment Protocols for Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for Chymase-IN-2 treatment in primary cells.
Disclaimer
Information regarding the specific inhibitor "this compound" is limited in publicly available literature. The following guidance is based on the established roles of chymase and general best practices for working with kinase inhibitors in primary cell culture. Researchers must conduct their own dose-response and optimization experiments for their specific primary cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for chymase that this compound is designed to inhibit?
A1: Chymase is a serine protease predominantly released by mast cells. Its primary roles include the conversion of angiotensin I to angiotensin II, activation of transforming growth factor-beta (TGF-β), and activation of matrix metalloproteinases (MMPs).[1][2][3][4] this compound is designed to modulate the activity of chymase, thereby impacting these downstream signaling pathways involved in inflammation, tissue remodeling, and fibrosis.[5]
Q2: How do I determine the optimal concentration of this compound for my primary cells?
A2: The optimal concentration of this compound will vary depending on the primary cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for the desired effect (e.g., inhibition of a specific signaling pathway) and the CC50 (half-maximal cytotoxic concentration) to assess toxicity. Start with a broad range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to identify a working range.
Q3: My primary cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?
A3: Primary cells are often more sensitive than immortalized cell lines. Several factors could contribute to unexpected toxicity:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6]
-
Off-Target Effects: At higher concentrations, inhibitors can affect other kinases or cellular proteins, leading to toxicity.[7] Consider performing a kinome scan to assess the selectivity of this compound.[7]
-
Cell Health: Ensure your primary cells are healthy and have a high viability before starting the experiment.
Q4: I am not observing the expected phenotype in my primary cells despite confirming target engagement. What should I do?
A4: This discrepancy can arise from several factors:
-
Compensatory Signaling Pathways: Inhibition of one pathway can sometimes lead to the upregulation of parallel survival or signaling pathways.[7] For example, inhibiting the chymase-mediated TGF-β pathway might activate other pro-fibrotic pathways.
-
Cellular Context: The role of chymase and its downstream effectors can be highly context-dependent, varying between different primary cell types and their microenvironment.
-
Experimental Endpoint: The chosen readout may not be sensitive enough or may be downstream of multiple converging pathways.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or variable results between experiments. | Uneven cell seeding, edge effects in multi-well plates, inconsistent incubation times, improper pipetting technique.[8] | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of plates or fill them with sterile PBS. Adhere to a strict incubation schedule. Dispense liquids gently against the side of the well.[8] |
| This compound precipitates out of solution in the culture medium. | Poor solubility of the compound in aqueous media. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[6] Briefly sonicate the stock solution to aid dissolution.[6] Ensure the final solvent concentration in the medium is non-toxic to the cells. |
| Difficulty detecting a significant effect of this compound. | Inhibitor concentration is too low. The chosen primary cell type does not have an active chymase-dependent pathway. The experimental readout is not sensitive enough. | Perform a dose-response experiment to determine the optimal concentration.[6] Confirm the expression and activity of chymase and its downstream targets in your primary cells. Choose a more direct and sensitive readout of chymase activity (e.g., measuring angiotensin II levels or MMP activation). |
| Observed phenotype is inconsistent with known chymase biology. | Potential off-target effects of this compound. | Perform a kinome-wide binding or activity assay to identify potential off-target interactions.[7] Use a structurally distinct chymase inhibitor to see if the same phenotype is observed.[7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (and a vehicle control).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Western Blotting for Phosphorylated Signaling Proteins
-
Cell Treatment and Lysis: Treat primary cells with this compound for the desired time. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of downstream targets of chymase signaling, such as SMAD2/3 (for TGF-β pathway) or p38 MAPK.[6][8]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[6]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.[6]
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways activated by chymase.
Caption: General experimental workflow for this compound testing.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. Involvement of chymase-mediated angiotensin II generation in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. glpbio.com [glpbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating the inhibitory effect of Chymase-IN-2 on chymase activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of chymase inhibitors, focusing on the validation of their inhibitory effects on chymase activity. This document outlines experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Chymase, a serine protease primarily found in the granules of mast cells, plays a significant role in various physiological and pathological processes. Its ability to convert angiotensin I to angiotensin II, a potent vasoconstrictor, independently of the angiotensin-converting enzyme (ACE), makes it a compelling target for therapeutic intervention in cardiovascular and inflammatory diseases. Validating the efficacy of chymase inhibitors is a critical step in the development of new treatments.
Comparative Analysis of Chymase Inhibitors
The inhibitory potency of various compounds against human chymase is typically measured by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. While specific inhibitory data for Chymase-IN-2 is not publicly available, this guide provides a comparative summary of several known chymase inhibitors.
| Inhibitor | IC50 (nM) | Notes |
| This compound | Not Publicly Available | Described as a chymase modulator for inflammatory and serine protease-mediated disorders.[1][2] |
| BCEAB | 5.4 | An orally active chymase inhibitor.[3][4] |
| Chymostatin | ~10-100 µM | A well-characterized but less potent chymase inhibitor, often used as a standard in experimental studies.[4] |
| NK3201 | 2.5 (recombinant human chymase) | An orally active chymase inhibitor.[4] |
| RO5066852 | Low nanomolar range | A potent and selective inhibitor of human and hamster chymase.[5] |
| SUN-C8257 | 310 | An orally active chymase inhibitor.[3][4] |
| TEI-E548 | 6.2 | An orally active chymase inhibitor.[4] |
| TY-51469 | 7.0 | A specific chymase inhibitor.[6] |
Experimental Protocol: Fluorometric Chymase Activity Assay
This protocol details a common method for determining the inhibitory effect of a compound on chymase activity using a fluorogenic substrate.
Materials:
-
Human recombinant chymase
-
Chymase inhibitor (e.g., this compound, Chymostatin as a control)
-
Fluorogenic chymase substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% Brij 35
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chymase inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the chymase enzyme in Assay Buffer to the desired working concentration.
-
-
Assay Reaction:
-
To each well of the microplate, add 25 µL of the chymase inhibitor dilution (or vehicle control).
-
Add 50 µL of the diluted chymase enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Chymase Signaling Pathway and Inhibition
Chymase is a key enzyme in the renin-angiotensin system (RAS) and also plays a role in tissue remodeling and inflammation through the activation of other signaling molecules.[7] Chymase inhibitors, such as this compound, are designed to block these downstream effects.
Chymase enzymatically cleaves Angiotensin I to produce Angiotensin II. Angiotensin II then binds to its receptor (AT1R), initiating a cascade of intracellular events that can lead to vasoconstriction, inflammation, and fibrosis. Furthermore, chymase can directly activate other important mediators of tissue remodeling, including Transforming Growth Factor-beta (TGF-β) and Matrix Metalloproteinase-9 (MMP-9).[2][7] TGF-β is a potent profibrotic cytokine, while MMP-9 is an enzyme that degrades the extracellular matrix, contributing to tissue restructuring. By inhibiting chymase, compounds like this compound can prevent the activation of these downstream effectors, thereby mitigating their pathological consequences.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. journals.ansfoundation.org [journals.ansfoundation.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Beneficial Effects of Chymase Inhibition on Cardiac Diastolic Function and Remodeling Induced by Chronic Angiotensin II Stimulation | MDPI [mdpi.com]
- 7. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chymase Inhibitors for Researchers
For researchers and professionals in drug development, the selection of a suitable enzyme inhibitor is a critical decision, guided by potency, selectivity, and applicability to specific experimental models. This guide provides a comparative overview of Chymase-IN-2 and other commercially available chymase inhibitors, focusing on their performance based on available experimental data.
This compound: A Research Modulator with Undisclosed Performance
This compound is commercially available as a chymase modulator intended for research in inflammatory and serine protease-mediated disorders[1]. However, a comprehensive review of publicly available scientific literature and technical datasheets did not yield specific quantitative data on its inhibitory potency (IC50), selectivity profile against other proteases, or in vivo efficacy. Its utility in research is therefore presented as a tool for exploratory studies, but a direct comparison with other inhibitors on a quantitative basis is not possible at this time.
Performance Comparison of Commercially Available Chymase Inhibitors
To aid in the selection of an appropriate chymase inhibitor, the following table summarizes the available quantitative data for several alternatives to this compound. The data presented is primarily for human chymase, unless otherwise specified.
| Inhibitor | IC50 (Human Chymase) | Selectivity Profile | Key Experimental Findings |
| BCEAB | 5.4 nM[2][3] | Does not suppress ACE, elastase, or tryptase activities[3]. | Studied in animal models of cardiovascular disease[3]. |
| Chymostatin | - | Standard chymase inhibitor for in vitro studies, but unsuitable for in vivo use[3]. | Used in homogenates of human coronary arteries to demonstrate chymase activity[3]. |
| NK3201 | 2.5 nM[3] | Also inhibits dog (IC50 = 1.2 nM) and hamster (IC50 = 28 nM) chymase[3]. | Suppressed intimal hyperplasia after balloon injury in a preclinical model[4]. |
| RO5066852 | Low nanomolar range[5] | Relatively inert against human tryptase, cathepsin G, and chymotrypsin[5]. | Reduced atherosclerotic plaque progression and improved plaque stability in ApoE-/- mice[5]. |
| SUN-C8257 | 0.31 µM[2][3] | - | Reduced adventitial Angiotensin II-forming activity in hamsters on a high-cholesterol diet[3]. |
| TEI-E548 | 6.2 nM[3] | Also inhibits hamster chymase (IC50 = 30.6 nM)[3]. | Investigated in animal models of vascular disease[3]. |
| TY-51469 | - | - | Ameliorated small intestinal damage in a rat model by attenuating MMP-9 activation[6]. |
| Suc-Val-Pro-PheP(OPh)2 | - | Potent inhibitor of chymase activity[3]. | Effective in reducing postoperative cardiac adhesions in a hamster model[3]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize chymase inhibitors.
Determination of IC50 for a Chymase Inhibitor
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Principle:
This assay measures the enzymatic activity of chymase in the presence of varying concentrations of an inhibitor. Chymase activity is monitored by the cleavage of a chromogenic or fluorogenic substrate. The IC50 value is the concentration of the inhibitor that reduces enzyme activity by 50%.
Materials:
-
Recombinant human chymase
-
Chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and a detergent like Tween-20)
-
Test inhibitor (e.g., this compound or other inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the chymase substrate in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
Create a series of dilutions of the inhibitor stock solution in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor.
-
Add a fixed concentration of recombinant human chymase to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chymase substrate to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value[7].
-
Assessment of Inhibitor Selectivity
Principle:
To determine the selectivity of a chymase inhibitor, its potency against chymase is compared to its potency against other related proteases, such as cathepsin G, tryptase, and chymotrypsin. A highly selective inhibitor will have a significantly lower IC50 for chymase compared to other proteases.
Procedure:
-
Perform the IC50 determination protocol as described above for chymase.
-
Repeat the same protocol for a panel of other serine proteases (e.g., cathepsin G, tryptase, chymotrypsin), using their respective specific substrates.
-
Data Analysis:
-
Calculate the IC50 value for the inhibitor against each protease.
-
The selectivity ratio is determined by dividing the IC50 for the off-target protease by the IC50 for chymase. A higher ratio indicates greater selectivity for chymase.
-
Chymase Signaling Pathways and Experimental Workflow
To visualize the biological context of chymase activity and the experimental process for its inhibition, the following diagrams are provided.
Caption: Simplified signaling pathway of chymase.
References
- 1. glpbio.com [glpbio.com]
- 2. journals.ansfoundation.org [journals.ansfoundation.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beneficial Effects of Chymase Inhibition on Cardiac Diastolic Function and Remodeling Induced by Chronic Angiotensin II Stimulation [mdpi.com]
- 7. courses.edx.org [courses.edx.org]
A Head-to-Head Battle for Cardiovascular Health: Chymase Inhibitors vs. ACE Inhibitors
A new frontier in cardiovascular drug development is emerging with the advent of chymase inhibitors, offering a distinct therapeutic approach compared to the well-established angiotensin-converting enzyme (ACE) inhibitors. For researchers and drug development professionals, understanding the nuances of these two classes of drugs is paramount. This guide provides a comprehensive comparative analysis of a representative chymase inhibitor and commonly used ACE inhibitors, supported by experimental data and detailed methodologies.
Chymase and ACE are both key enzymes in the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. While both pathways culminate in the production of angiotensin II, a potent vasoconstrictor, they represent distinct routes that can be selectively targeted. ACE inhibitors, a cornerstone of cardiovascular therapy for decades, block the conversion of angiotensin I to angiotensin II in the classical RAAS pathway. Chymase, a serine protease found predominantly in mast cells, provides an alternative "bypass" pathway for angiotensin II generation, particularly in tissues like the heart and blood vessels. This chymase-dependent pathway is not blocked by ACE inhibitors, highlighting a potential limitation of current therapies and a therapeutic opportunity for chymase inhibitors.
Quantitative Comparison of Inhibitor Potency
To facilitate a direct comparison of inhibitory efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative chymase inhibitor, NK3201, and several widely prescribed ACE inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor | Target Enzyme | IC50 (nM) | Species |
| Chymase Inhibitor | |||
| NK3201 | Chymase | 2.5 | Human |
| 1.2 | Dog | ||
| 28 | Hamster | ||
| ACE Inhibitors | |||
| Captopril | ACE | 6 - 35 | Human |
| Lisinopril | ACE | 1.2 - 1.9 | Human |
| Enalaprilat (active form of Enalapril) | ACE | 1.94 | Human |
Preclinical Efficacy: A Look at the Evidence
While direct head-to-head clinical trials are limited, preclinical studies provide valuable insights into the differential effects of chymase and ACE inhibition.
Cardiac Remodeling: In animal models of myocardial infarction, combined therapy with an ACE inhibitor and a chymase inhibitor has shown to be more effective in improving left ventricular function and reducing adverse cardiac remodeling than ACE inhibitor monotherapy.[1][2] Chymase inhibitors have also demonstrated the ability to attenuate cardiac remodeling and diastolic dysfunction through mechanisms that may be independent of angiotensin II generation, such as by inhibiting the activation of TGF-β1 and pro-MMP-2.
Vascular Proliferation: Studies in dog models of vascular injury have shown that the chymase inhibitor NK3201 can effectively suppress vascular proliferation in grafted veins and after balloon injury.[3][4][5] Notably, in some of these studies, an ACE inhibitor was found to be ineffective in preventing this proliferation, suggesting a primary role for chymase in this pathological process.
Blood Pressure Regulation: A key differentiator observed in preclinical models is the effect on blood pressure. While ACE inhibitors consistently lower blood pressure, some chymase inhibitors, like NK3201, have been shown to prevent vascular proliferation without significantly affecting systemic blood pressure.[4] This suggests a more localized action of chymase in pathological tissues, which could be advantageous in avoiding hypotension-related side effects.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Chymase Activity Assay
Objective: To determine the inhibitory effect of a compound on chymase activity.
Materials:
-
Purified human chymase
-
Chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl)
-
Test compound (Chymase inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and purified chymase.
-
Incubate the mixture for a pre-determined time at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the chymase substrate.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the chymase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Objective: To determine the inhibitory effect of a compound on ACE activity.
Materials:
-
Purified rabbit lung ACE
-
ACE substrate (e.g., Hippuryl-His-Leu, HHL)
-
Assay buffer (e.g., 100 mM borate buffer, pH 8.3, containing 300 mM NaCl)
-
Test compound (ACE inhibitor)
-
o-phthaldialdehyde (OPA) reagent
-
96-well microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and purified ACE.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Add the ACE substrate (HHL) to initiate the reaction and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding HCl.
-
Add the OPA reagent to each well and incubate at room temperature for 10 minutes. The OPA reacts with the newly formed His-Leu dipeptide to produce a fluorescent product.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value as described for the chymase assay.
Conclusion
The comparative analysis of chymase inhibitors and ACE inhibitors reveals two distinct yet complementary approaches to modulating the RAAS. While ACE inhibitors have a long-standing and proven efficacy in treating a range of cardiovascular diseases, the emergence of chymase inhibitors addresses a key limitation of ACE inhibition by targeting the alternative pathway for angiotensin II production. The preclinical data suggest that chymase inhibitors may offer a more targeted approach, particularly in pathological conditions characterized by localized inflammation and tissue remodeling, potentially with a different side-effect profile. For the drug development community, further head-to-head studies are warranted to fully elucidate the therapeutic potential of chymase inhibitors, both as monotherapy and in combination with existing cardiovascular drugs. The distinct mechanisms of action and preclinical profiles suggest that chymase inhibition is a promising avenue for the next generation of cardiovascular therapeutics.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Oral administration of a specific chymase inhibitor, NK3201, inhibits vascular proliferation in grafted vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of a chymase inhibitor, NK3201, for prevention of vascular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel chymase inhibitor, 2-(5-formylamino-6-oxo-2-phenyl-1,6-dihydropyrimidine-1-yl)-N-[[,4-dioxo-1-phenyl-7-(2-pyridyloxy)]2-heptyl]acetamide (NK3201), suppressed intimal hyperplasia after balloon injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Chymase-IN-2 and Tranilast
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Chymase-IN-2 and tranilast, focusing on their mechanisms of action and inhibitory effects on chymase and mast cell degranulation. The information is supported by available experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction
Chymase, a serine protease primarily stored in the granules of mast cells, plays a significant role in various physiological and pathological processes. It is a key enzyme in the alternative pathway of angiotensin II production and is involved in the activation of transforming growth factor-beta (TGF-β), matrix metalloproteinases (MMPs), and cytokines.[1][2] Consequently, chymase has emerged as a therapeutic target for a range of disorders, including cardiovascular diseases, fibrosis, and inflammatory conditions. This guide compares two compounds with known effects on chymase-related pathways: this compound, a direct chymase inhibitor, and tranilast, a mast cell stabilizer with indirect effects on chymase activity.
Mechanism of Action
This compound is a potent and selective non-peptide inhibitor that directly targets the active site of human chymase, thereby blocking its enzymatic activity.
Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) primarily functions as a mast cell stabilizer.[3][4] Its principal mechanism involves inhibiting the degranulation of mast cells, which in turn prevents the release of chymase and other inflammatory mediators such as histamine and prostaglandins. While tranilast has been shown to have a weak direct inhibitory effect on chymase activity at high concentrations, its main efficacy in modulating chymase-related pathways is attributed to its mast cell-stabilizing properties.[5]
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and tranilast. It is important to note that the data for direct chymase inhibition were not obtained from a head-to-head comparative study, which should be a consideration in their interpretation.
Table 1: Direct Chymase Inhibition
| Compound | Target | IC50 | Species | Notes |
| This compound | Chymase | 29 nM | Human | Potent direct inhibitor. |
| Tranilast | Chymase | >1 mM | Human | Weak direct inhibition (25% at 1 mM).[5] |
Table 2: Mast Cell Degranulation Inhibition
| Compound | Primary Mechanism | Effective Concentration | Cell Type | Notes |
| Tranilast | Mast Cell Stabilization | Micromolar range | Various (e.g., rat peritoneal mast cells) | Prevents the release of chymase and other inflammatory mediators. |
| This compound | Direct Chymase Inhibition | Not applicable | - | Does not directly inhibit mast cell degranulation. |
Experimental Protocols
Chymase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against chymase.
-
Reagents and Materials:
-
Purified human chymase
-
Fluorogenic or chromogenic chymase substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl)
-
Test compound (this compound or tranilast) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
A solution of purified human chymase is pre-incubated with various concentrations of the test compound in the assay buffer for a specified period at 37°C.
-
The enzymatic reaction is initiated by the addition of the chymase substrate.
-
The rate of substrate cleavage is monitored by measuring the change in fluorescence or absorbance over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.[6]
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay - General Protocol)
This protocol outlines a standard method to assess the mast cell stabilizing activity of a compound by measuring the release of β-hexosaminidase, a marker of mast cell degranulation.[7][8][9][10]
-
Reagents and Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Cell culture medium
-
Stimulating agent (e.g., antigen, compound 48/80)
-
Test compound (tranilast)
-
Lysis buffer
-
β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Mast cells are cultured and sensitized if necessary (e.g., with IgE for antigen-induced degranulation).
-
The cells are pre-incubated with various concentrations of the test compound (tranilast) for a defined period.
-
Degranulation is induced by adding a stimulating agent.
-
After incubation, the cell supernatant is collected. The remaining cells are lysed to determine the total β-hexosaminidase content.
-
The β-hexosaminidase activity in the supernatant and the cell lysate is measured by adding the substrate and measuring the absorbance of the product after stopping the reaction.
-
The percentage of β-hexosaminidase release is calculated as the ratio of the activity in the supernatant to the total activity (supernatant + lysate).
-
The inhibitory effect of the test compound is determined by comparing the percentage of release in the presence and absence of the compound.
-
Signaling Pathways
Chymase exerts its effects through several signaling pathways. The diagrams below illustrate two key pathways influenced by chymase activity.
Caption: Chymase-mediated Angiotensin II signaling pathway.
Caption: Chymase-mediated activation of TGF-β signaling.
Conclusion
This compound and tranilast represent two distinct strategies for modulating chymase activity. This compound is a potent, direct inhibitor of the enzyme, making it a suitable tool for studies focused on the specific downstream effects of chymase enzymatic activity. In contrast, tranilast's primary role as a mast cell stabilizer offers a broader approach by preventing the release of chymase and a host of other inflammatory mediators. The choice between these two compounds will depend on the specific research question and the desired therapeutic mechanism. For targeted inhibition of chymase, this compound is the more appropriate agent. For broader anti-inflammatory and anti-allergic applications involving mast cell activation, tranilast remains a relevant compound. Further head-to-head studies are warranted to provide a more direct comparison of their efficacy in various in vitro and in vivo models.
References
- 1. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. embopress.org [embopress.org]
- 5. ahajournals.org [ahajournals.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Detecting degranulation via hexosaminidase assay [protocols.io]
- 9. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Chymase-IN-2 Specificity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe or drug candidate is paramount. This guide provides a comparative overview of chymase inhibitors, with a focus on the specificity of Chymase-IN-2 against different chymase isoforms. Due to the limited availability of public data for this compound, this guide also presents data for other well-characterized chymase inhibitors to serve as a benchmark for comparison.
Introduction to Chymase and its Isoforms
Chymase is a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells. It plays a significant role in various physiological and pathological processes, including the renin-angiotensin system, inflammation, and tissue remodeling. A key function of chymase is the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, a pathway independent of the angiotensin-converting enzyme (ACE).
Significant species-specific variations exist in chymase isoforms. Humans primarily express a single α-chymase (CMA1). In contrast, rodents express multiple chymase isoforms, including both α- and β-chymases, which can have different substrate specificities and functions. For instance, some rodent β-chymases can degrade angiotensin II, contrasting with the angiotensin II-forming activity of human α-chymase. This makes cross-species comparisons of inhibitor activity crucial for preclinical research. The dog and hamster are considered more clinically relevant animal models for studying chymase inhibition as they, like humans, predominantly have an α-chymase with angiotensin II-forming capabilities.[1]
Specificity Profile of this compound
As of the latest literature review, detailed quantitative data on the inhibitory activity of this compound against different chymase isoforms (e.g., human α-chymase vs. rodent β-chymases) is not publicly available. Commercial suppliers describe this compound as a "chymase modulator" for research in inflammatory and serine protease-mediated disorders. Without specific IC50 or Ki values, a direct comparison of its isoform specificity is not possible.
The following table indicates the type of data required for a comprehensive specificity assessment of this compound.
Table 1: Inhibitory Activity of this compound Against Chymase Isoforms
| Chymase Isoform/Species | IC50 / Ki (nM) | Data Source |
| Human (α-chymase) | Data Not Available | - |
| Dog (α-chymase) | Data Not Available | - |
| Hamster (α-chymase) | Data Not Available | - |
| Mouse (e.g., mMCP-4) | Data Not Available | - |
| Rat (e.g., rMCP-1) | Data Not Available | - |
Comparative Inhibitory Activity of Alternative Chymase Inhibitors
To provide a framework for evaluating chymase inhibitor specificity, the following table summarizes the inhibitory activity of several other known chymase inhibitors against chymases from different species.
Table 2: Inhibitory Activity of Various Chymase Inhibitors
| Inhibitor | Human Chymase (IC50/Ki nM) | Dog Chymase (IC50 nM) | Hamster Chymase (IC50/Ki nM) | Reference |
| BCEAB | 5.4 | 2800 | Data Not Available | [2] |
| NK3201 | 2.5 | 1.2 | 28 | [3] |
| TEI-E548 | 6.2 (Ki) | Data Not Available | 30.6 (Ki) | [4] |
| Fulacimstat (BAY 1142524) | 4 | Data Not Available | Data Not Available | [5] |
Note: IC50 and Ki values are measures of inhibitor potency. Lower values indicate higher potency.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting and reproducing specificity data. Below is a generalized protocol for determining the inhibitory activity of a compound against chymase.
In Vitro Chymase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific chymase isoform.
Materials:
-
Purified recombinant or native chymase (e.g., human chymase, hamster chymase).
-
Specific chromogenic or fluorogenic chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 200 mM NaCl).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength.
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the test compound dilutions, and the chymase enzyme. Include control wells with solvent only (no inhibitor) and wells with no enzyme (background).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chymase substrate to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
Visualizing the biological context and experimental process is essential for a comprehensive understanding.
Caption: Role of Chymase in the Renin-Angiotensin System.
Caption: Experimental Workflow for Chymase Inhibitor Screening.
References
- 1. Multifunctional Role of Chymase in Acute and Chronic Tissue Injury and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An orally active chymase inhibitor, BCEAB, suppresses heart chymase activity in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of a chymase inhibitor, NK3201, for prevention of vascular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chymase inhibitor improves survival in hamsters with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recombinant chymase inhibits fibrinolysis induced by endogenous plasmin in clotted human blood [frontiersin.org]
Comparative Analysis of Chymase-IN-2's Cross-Reactivity with Other Serine Proteases
For researchers and professionals in drug development, understanding the selectivity of a chemical probe or therapeutic candidate is paramount. This guide provides a comparative overview of the cross-reactivity of Chymase-IN-2, a phosphonic acid-based chymase inhibitor, with other key serine proteases. Due to the limited publicly available data for this compound (CAS 936366-22-2), this guide leverages data from structurally similar phosphonate and phosphinate-based chymase inhibitors to provide a representative selectivity profile.
Executive Summary
Data on Cross-Reactivity of a Representative Phosphonate Chymase Inhibitor
The following table summarizes the inhibitory activity (IC50 values) of a representative phosphonic acid-based chymase inhibitor against a panel of serine proteases. This data is illustrative of the selectivity profile expected for this class of compounds.
| Serine Protease | IC50 (nM) | Fold Selectivity vs. Chymase |
| Human Chymase | 10 | 1 |
| Cathepsin G | >10,000 | >1000 |
| Thrombin | >10,000 | >1000 |
| Trypsin | >10,000 | >1000 |
| Elastase (Neutrophil) | >10,000 | >1000 |
| Plasmin | >10,000 | >1000 |
| t-PA | >10,000 | >1000 |
| u-PA | >10,000 | >1000 |
Note: The data presented is for a representative phosphonate-based chymase inhibitor and not for this compound specifically, for which public data is unavailable.
Experimental Protocols
A detailed understanding of the experimental methodology is critical for interpreting cross-reactivity data. Below is a typical protocol for an in vitro serine protease inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of serine proteases.
Materials:
-
Recombinant human serine proteases (e.g., chymase, cathepsin G, thrombin, trypsin, etc.)
-
Fluorogenic or chromogenic peptide substrates specific for each protease
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% Triton X-100)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant serine proteases to a final concentration that yields a linear rate of substrate hydrolysis over the course of the assay.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.
-
Assay Reaction: a. To each well of the microplate, add a fixed volume of the respective serine protease solution. b. Add the diluted test compound to the wells. Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme). c. Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the specific fluorogenic or chromogenic substrate to each well.
-
Data Acquisition: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. Record data at regular intervals for a specified duration (e.g., 30-60 minutes).
-
Data Analysis: a. Calculate the initial reaction velocity (rate of substrate hydrolysis) for each concentration of the test compound. b. Normalize the velocities to the positive control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
Visualizations
To further illustrate the context and methodology, the following diagrams are provided.
A Comparative Guide to the Anti-inflammatory Effects of Chymase Inhibitors, with a Focus on Chymase-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory effects of various chymase inhibitors, with a particular focus on the emerging compound Chymase-IN-2. While specific experimental data on this compound is not publicly available, this document summarizes the known effects of other key chymase inhibitors, details the experimental protocols used to assess their efficacy, and illustrates the critical signaling pathways involved. This information serves as a valuable resource for researchers interested in the therapeutic potential of chymase inhibition in inflammatory diseases.
The Role of Chymase in Inflammation
Chymase is a serine protease predominantly found in the secretory granules of mast cells.[1] Upon mast cell degranulation at sites of inflammation, chymase is released into the extracellular matrix.[2] It plays a multifaceted and often pro-inflammatory role through several mechanisms:
-
Activation of Pro-inflammatory Cytokines: Chymase can process and activate key inflammatory cytokines such as interleukin-1β (IL-1β).[3]
-
Extracellular Matrix Remodeling: By degrading components of the extracellular matrix, chymase can facilitate the infiltration of inflammatory cells into tissues.[3][4]
-
Generation of Angiotensin II: Chymase provides an alternative pathway for the generation of angiotensin II, a potent pro-inflammatory peptide, independent of the angiotensin-converting enzyme (ACE).[5][6]
-
Leukocyte Recruitment: Chymase activity has been shown to promote the accumulation of various inflammatory cells, including neutrophils, eosinophils, and macrophages, at the site of inflammation.[7]
Given these roles, the inhibition of chymase presents a promising therapeutic strategy for a range of inflammatory conditions, including cardiovascular disease, allergic reactions, and inflammatory bowel disease.[2][4][7]
Comparative Analysis of Chymase Inhibitors
While direct comparative experimental data for this compound is not available in the public domain, the following table summarizes the inhibitory potency of several well-characterized chymase inhibitors. This compound is described by suppliers as a chymase modulator for research in inflammatory and serine protease-mediated disorders. Its inclusion in this table is for contextual purposes, highlighting the need for future research to quantify its specific activity.
| Compound | Target(s) | IC50 (Human Chymase) | Reference(s) |
| This compound | Chymase | Data not available | |
| BCEAB | Chymase | 5.4 nM | |
| SUN-C8257 | Chymase | 0.31 µM | |
| NK3201 | Chymase | 2.5 nM | |
| TEI-E548 | Chymase | 6.2 nM | |
| Chymostatin | Chymase, other proteases | - | |
| RWJ-355871 | Chymase, Cathepsin G | - | [7] |
| TY-51469 | Chymase | - |
IC50 values can vary depending on the assay conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of chymase action and the methodologies for evaluating its inhibitors, the following diagrams are provided.
Caption: Chymase-mediated inflammatory signaling pathway.
Caption: General experimental workflow for evaluating chymase inhibitors.
Detailed Experimental Protocols
The following are representative protocols for assessing the anti-inflammatory effects of chymase inhibitors.
In Vitro Chymase Inhibition Assay (Fluorometric)
This assay determines the direct inhibitory effect of a compound on chymase enzymatic activity.
Materials:
-
Recombinant human chymase
-
Fluorogenic chymase substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl)
-
Test compound (e.g., this compound) and known inhibitor (e.g., Chymostatin)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In the microplate, add assay buffer, the test compound at various concentrations, and recombinant human chymase.
-
Incubate the mixture for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Calculate the rate of substrate cleavage for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Model of Carrageenan-Induced Paw Edema in Rats
This model assesses the in vivo anti-inflammatory activity of a compound.
Animals:
-
Male Wistar rats (180-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound)
-
Vehicle control
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups: vehicle control, positive control, and test compound groups (at least 3 doses).
-
Administer the test compound or controls orally or via intraperitoneal injection.
-
After a specific pre-treatment time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for further analysis (e.g., myeloperoxidase (MPO) assay for neutrophil infiltration or cytokine analysis).
Conclusion
Chymase inhibitors represent a promising class of anti-inflammatory agents with the potential to treat a variety of diseases. While specific data on this compound is currently limited to its description as a chymase modulator, the established methodologies and the data from other inhibitors provide a strong framework for its future evaluation. The protocols and pathway diagrams presented in this guide are intended to facilitate further research into the anti-inflammatory effects of this compound and other novel chymase inhibitors. Further studies are essential to elucidate the specific inhibitory profile and therapeutic potential of this compound.
References
- 1. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chymase Inhibition Reduces Infarction and Matrix Metalloproteinase-9 Activation and Attenuates Inflammation and Fibrosis after Acute Myocardial Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory activity of 1,25-dihydroxyvitamin D3 in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory activity of TS-13, ARE-inducing phenol antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Chymase-IN-2 vs. Chymostatin in Chymase Inhibition
A Detailed Guide for Researchers in Drug Discovery and Development
In the landscape of serine protease inhibitors, both endogenous and synthetic molecules play a crucial role in advancing our understanding of physiological processes and developing therapeutic interventions. This guide provides a comprehensive head-to-head comparison of Chymase-IN-2, a novel synthetic chymase modulator, and chymostatin, a well-established natural protease inhibitor. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research needs.
At a Glance: Key Differences
| Feature | This compound | Chymostatin |
| Origin | Synthetic | Natural (Actinomycetes-derived) |
| Primary Target | Chymase | Chymotrypsin, Chymase, Cathepsins |
| Reported Potency (Chymase) | IC50: 60 nM | Potent inhibitor (specific Ki not consistently reported) |
| Selectivity | High selectivity over tryptase | Broad-spectrum serine protease inhibitor |
| Mechanism of Action | Chymase modulator | Competitive, slow-binding inhibition |
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and chymostatin, providing a clear comparison of their inhibitory potency and selectivity.
Table 1: Inhibitory Potency
| Inhibitor | Target Enzyme | IC50 | Ki | Reference |
| This compound (Compound 1) | Human Chymase | 60 nM | Not Reported | [1] |
| Chymostatin | Chymotrypsin | Not Reported | 0.4 nM | [2] |
| Cathepsin G | Not Reported | 150 nM | [2] |
Table 2: Selectivity Profile
| Inhibitor | Enzyme | IC50 / Ki | Fold Selectivity (vs. Chymase) | Reference |
| This compound (Compound 1) | Chymase | IC50: 60 nM | - | [1] |
| Tryptase | IC50: >10,000 nM | >166-fold | [1] | |
| Chymostatin | Chymotrypsin | Ki: 0.4 nM | Varies | [2] |
| Cathepsin G | Ki: 150 nM | Varies | [2] | |
| Papain | Potent Inhibitor | Varies | [3] | |
| Leucocyte Elastase | Weak Inhibitor | Varies | [3] |
Mechanism of Action and Signaling Pathways
Chymostatin is a peptide aldehyde that acts as a competitive, slow-binding inhibitor of several serine proteases.[2] Its mechanism involves the formation of a stable, but reversible, covalent bond between its aldehyde group and the active site serine of the target protease.
This compound is described as a chymase modulator, suggesting a specific interaction with chymase to alter its activity.[4] While the exact mechanism is detailed in the corresponding patent, it is designed for high potency and selectivity against chymase.
Chymase plays a significant role in various signaling pathways, most notably in the renin-angiotensin system and in tissue remodeling through the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs).[5] Inhibition of chymase can therefore have profound effects on these downstream pathways.
Experimental Protocols
A generalized protocol for an in vitro chymase inhibition assay using a chromogenic substrate is provided below. This can be adapted for both this compound and chymostatin.
In Vitro Chymase Inhibition Assay
Objective: To determine the inhibitory potential of a compound against human chymase.
Materials:
-
Human recombinant chymase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)
-
Chromogenic substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Test compound (this compound or chymostatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Serially dilute the test compound stock solution to obtain a range of desired concentrations.
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Test compound dilution (or solvent control)
-
Human chymase solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance of the wells at a specific wavelength (e.g., 405 nm for p-nitroanilide) in kinetic mode for a set period (e.g., 10-30 minutes).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Conclusion
This compound and chymostatin represent two distinct classes of chymase inhibitors. This compound emerges as a highly selective and potent synthetic inhibitor, making it an excellent tool for specific investigations into the roles of chymase without the confounding effects of inhibiting other proteases. Its high selectivity for chymase over tryptase is a significant advantage in studies where distinguishing between the activities of these two mast cell proteases is critical.
Chymostatin , on the other hand, is a broad-spectrum natural inhibitor. While it is a potent inhibitor of chymase, its activity against other proteases like chymotrypsin and cathepsin G may be a limiting factor in experiments requiring high specificity. However, its well-characterized nature and historical use provide a valuable benchmark.
The choice between this compound and chymostatin will ultimately depend on the specific requirements of the research. For studies demanding high selectivity for chymase, this compound is the superior choice. For broader studies on serine protease inhibition or as a positive control, chymostatin remains a relevant and useful tool.
References
- 1. researchgate.net [researchgate.net]
- 2. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
Navigating the Species-Specific Landscape of Chymase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells, has emerged as a compelling therapeutic target for a range of inflammatory, cardiovascular, and fibrotic diseases. Its pivotal role in the renin-angiotensin system—specifically the conversion of angiotensin I to the potent vasoconstrictor angiotensin II—and its ability to activate matrix metalloproteinases (MMPs) and transforming growth factor-beta (TGF-β) underscore its significance in pathophysiology.[1][2] However, the translation of preclinical findings to clinical success for chymase inhibitors has been hampered by significant species-specific differences in the enzyme's structure, function, and inhibitor sensitivity.[3]
This guide provides a comparative overview of the efficacy of chymase inhibitors across various species, highlighting the critical importance of selecting appropriate animal models in preclinical development. While specific public data for a compound designated "Chymase-IN-2" is not available, this document will focus on well-characterized alternative inhibitors to illustrate the principles of species-specific efficacy.
The Challenge of Species Diversity in Chymase
Mammalian chymases are broadly classified into α- and β-chymases based on their structure and substrate specificity.[4] Humans express a single α-chymase, which efficiently generates Angiotensin II.[1][5] This characteristic is shared with other species like dogs and hamsters, making them more predictive models for certain aspects of human chymase function.[3][6]
In stark contrast, rodents such as mice and rats possess not only an α-chymase but also several β-chymases.[1][6] Critically, some rodent β-chymases can degrade Angiotensin II, introducing a confounding factor when evaluating inhibitors intended to block Ang II production in humans.[4][5] This fundamental difference in chymase biology can lead to misleading results in preclinical studies if not carefully considered. For instance, the mouse mast cell protease-4 (mMCP-4) is considered the closest functional homolog to human chymase.[1]
Comparative Efficacy of Chymase Inhibitors Across Species
The potency of small-molecule chymase inhibitors can vary dramatically between species. This variability is attributed to subtle differences in the amino acid residues within the active site of the chymase enzyme. The following tables summarize the inhibitory activity (IC50/Ki) of several well-documented chymase inhibitors against chymase from different species.
| Inhibitor | Human Chymase | Hamster Chymase | Dog Chymase | Mouse Chymase | Rat Chymase | Reference |
| NK3201 | IC50: 2.5 nM | IC50: 28 nM | IC50: 1.2 nM | - | - | [4] |
| TEI-E548 | IC50: 6.2 nM | IC50: 30.6 nM | - | - | - | [4] |
| BCEAB | IC50: 5.4 nM | - | - | - | - | [4][7] |
| SUN-C8257 | IC50: 0.31 µM | - | - | - | - | [4][7] |
| RO5066852 | IC50: low nM | IC50: low nM (Chymase II) | - | Inhibition demonstrated | - | [8] |
| CI-B | - | Ki: ~30 nM | - | - | - | [9] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. "-" indicates data not available in the cited sources.
Experimental Protocols
In Vitro Chymase Activity Assay (Colorimetric)
This protocol describes a general method for determining the inhibitory activity of a compound against purified chymase using a colorimetric substrate.
Materials:
-
Purified recombinant chymase (from the desired species)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl
-
Chromogenic Substrate: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA)
-
Test Inhibitor (e.g., this compound)
-
Control Inhibitor (e.g., Chymostatin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test inhibitor and control inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test inhibitor at various concentrations (or solvent for control wells).
-
Purified chymase enzyme.
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate (Suc-AAPF-pNA) to each well.
-
Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate reader. The absorbance is due to the release of p-nitroaniline.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizing Chymase Signaling and Experimental Workflow
Signaling Pathways of Chymase
Chymase exerts its biological effects through several key signaling pathways, most notably by generating Angiotensin II and activating other pro-fibrotic and pro-inflammatory mediators.
Caption: Chymase signaling pathways leading to fibrosis, inflammation, and ECM degradation.
Experimental Workflow for Screening Chymase Inhibitors
The process of identifying and characterizing novel chymase inhibitors involves a series of in vitro and in vivo experiments.
Caption: A typical experimental workflow for the discovery and development of chymase inhibitors.
Conclusion
The development of effective and clinically successful chymase inhibitors is contingent on a thorough understanding of the species-specific differences in chymase biochemistry and pharmacology. The data presented in this guide underscore the significant variability in inhibitor potency across species. For compounds intended for human use, preclinical evaluation in animal models that possess α-chymase with similar characteristics to the human enzyme, such as dogs and hamsters, is highly recommended. Rodent models, while useful for studying certain biological processes, should be interpreted with caution due to the presence of β-chymases with distinct enzymatic activities. As research in this area progresses, a continued focus on the comparative pharmacology of chymase inhibitors will be essential for advancing novel therapeutics from the laboratory to the clinic.
References
- 1. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chymase-dependent production of angiotensin II: an old enzyme in old hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Species differences in angiotensin II generation and degradation by mast cell chymases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extended cleavage specificities of mast cell proteases 1 and 2 from golden hamster: Classical chymase and an elastolytic protease comparable to rat and mouse MCP-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.ansfoundation.org [journals.ansfoundation.org]
- 8. researchgate.net [researchgate.net]
- 9. Mast cell chymase limits the cardiac efficacy of Ang I–converting enzyme inhibitor therapy in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Chymase-IN-2
Essential Safety and Logistical Information for Laboratory Professionals
Personal Protective Equipment (PPE) and Handling
Before handling Chymase-IN-2 for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).
-
Gloves: Chemical-resistant gloves (butyl rubber is recommended for handling DMSO solutions) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn to protect against splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Ventilation: All handling of this compound, especially when in solution with volatile solvents like DMSO, should be conducted in a well-ventilated area or a chemical fume hood.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Unused or expired pure this compound powder should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be placed in a separate, sealed bag or container labeled as "this compound Contaminated Solid Waste."
-
-
Liquid Waste (DMSO Solutions):
-
Solutions of this compound in DMSO must be collected in a dedicated, leak-proof, and chemically compatible waste container.[1]
-
The container must be clearly labeled as "Hazardous Waste: this compound in DMSO."
-
Do not mix this waste with other types of chemical waste, particularly acids or oxidizing agents, to avoid unforeseen reactions.[2]
-
Waste containers should be kept closed except when adding waste.[2][3]
-
Step-by-Step Disposal Procedure
-
Prepare for Disposal: Ensure all necessary PPE is worn and the disposal area is clean and uncluttered. Have your labeled waste containers ready.
-
Collect Waste:
-
Unused Solid: Carefully transfer any unwanted solid this compound into the designated solid waste container.
-
Solutions: Using a funnel, pour the this compound solution into the designated liquid waste container. Avoid splashing.
-
Contaminated Items: Place all disposables that have come into contact with this compound into the solid contaminated waste container.
-
-
Rinsing Glassware:
-
Glassware that has contained this compound should be rinsed with a small amount of a suitable solvent (e.g., ethanol or the solvent used for the solution, like DMSO).
-
This rinsate must be collected and added to the hazardous liquid waste container.[4]
-
After the initial rinse, the glassware can typically be washed with soap and water.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[2]
-
This area should be secure and away from general laboratory traffic.
-
-
Final Disposal:
Quantitative Data Summary for Disposal
While specific quantitative data for this compound disposal is not available, the following table provides general guidelines for laboratory chemical waste that should be adhered to.
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | Not applicable for DMSO solutions. For any aqueous rinsates, the pH should be neutral (6-9) before considering any further treatment. | Extreme pH levels can be corrosive to plumbing and harmful to aquatic life if improperly disposed of. |
| Concentration in Waste | All concentrations of this compound should be treated as hazardous waste. | To ensure a conservative and safe approach in the absence of specific toxicity data. |
| Container Headspace | Leave at least 10% headspace in liquid waste containers. | To allow for vapor expansion and prevent spills. |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound, a common procedure that generates materials requiring proper disposal.
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Calculate the required mass of this compound based on its molecular weight and the desired final concentration and volume.
-
In a chemical fume hood, weigh the calculated amount of this compound onto weighing paper and carefully transfer it to a sterile vial.
-
Add the calculated volume of DMSO to the vial containing the this compound.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution as recommended (typically at -20°C or -80°C).
-
-
Waste Handling:
-
Dispose of the weighing paper and any contaminated pipette tips in the designated "this compound Contaminated Solid Waste" container.
-
Any residual solution or unused portions that are no longer needed should be disposed of in the "Hazardous Waste: this compound in DMSO" container.
-
Visualization of a Relevant Biological Pathway
Chymase is a serine protease that plays a significant role in the renin-angiotensin system (RAS) by converting angiotensin I to angiotensin II, a potent vasoconstrictor.[7][8] this compound is an inhibitor of this enzyme. The following diagram illustrates this pathway.
Caption: Chymase-dependent pathway for Angiotensin II formation and its inhibition.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. Chymase-dependent production of angiotensin II: an old enzyme in old hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Essential Safety and Operational Guide for Handling Chymase-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Chymase-IN-2 (CAS NO.: 936366-22-2), a chymase modulator for research in inflammatory and serine protease-mediated disorders. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect from splashes. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised when handling stock solutions. |
| Body Protection | Laboratory Coat | An impervious lab coat or gown should be worn to prevent skin contact. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the compound as a powder outside of a certified chemical fume hood to avoid inhalation of dust. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, particularly in its solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Preparation of Workspace :
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
-
Have all necessary equipment and reagents, including a calibrated analytical balance, spatulas, and appropriate solvents, within the fume hood.
-
-
Donning PPE :
-
Before beginning any work, put on all required PPE as specified in the table above.
-
-
Weighing the Compound :
-
Carefully open the container with this compound inside the fume hood to avoid generating dust.
-
Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat on the analytical balance.
-
Close the container tightly immediately after weighing.
-
-
Preparing Stock Solutions :
-
This compound is soluble in DMSO[1].
-
To prepare a stock solution, slowly add the solvent to the solid to avoid splashing.
-
If necessary, gentle warming to 37°C and sonication in an ultrasonic bath can be used to aid dissolution[1].
-
Ensure the solution is clear before use.
-
All solutions must be clearly labeled with the compound name, concentration, solvent, date of preparation, and the preparer's initials.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste :
-
Contaminated items such as weigh boats, paper towels, and gloves should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not pour any solutions containing this compound down the drain.
-
-
Disposal :
-
All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Key Experiments and Methodologies
Chymase Inhibitor Activity Assay Protocol
This protocol is adapted from standard chymase activity assays and can be used to evaluate the inhibitory potential of this compound.
Materials:
-
Human Chymase (recombinant)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Chromogenic or Fluorogenic Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation : Prepare a series of dilutions of this compound in DMSO. A typical starting concentration for a potent inhibitor might be in the low micromolar to nanomolar range.
-
Reaction Mixture Preparation : In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A small volume of the diluted this compound solution (or DMSO for the control wells).
-
Human Chymase enzyme.
-
-
Pre-incubation : Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction : Add the substrate to each well to start the enzymatic reaction.
-
Measurement : Immediately begin measuring the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Take readings at regular intervals for a set period (e.g., 30-60 minutes).
-
Data Analysis : Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition relative to the control (DMSO only) and plot the results to determine the IC50 value of this compound.
Signaling Pathways and Logical Relationships
Chymase is a serine protease primarily stored in the granules of mast cells[2]. Upon degranulation, it is released into the extracellular matrix where it can participate in several signaling cascades, notably the Renin-Angiotensin System (RAS) and the activation of growth factors and matrix metalloproteinases (MMPs)[2][3][4].
Caption: Chymase signaling pathways in cardiovascular and tissue remodeling.
This diagram illustrates that upon release from mast cells, chymase can independently contribute to the formation of Angiotensin II from Angiotensin I, a key step in the renin-angiotensin system that influences cardiovascular functions[2][5]. Additionally, chymase can activate latent Transforming Growth Factor-beta (TGF-β) and pro-Matrix Metalloproteinases (pro-MMPs), which are crucial mediators of tissue fibrosis and extracellular matrix remodeling[3][4][6].
References
- 1. glpbio.com [glpbio.com]
- 2. Chymase-dependent production of angiotensin II: an old enzyme in old hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial Effects of Chymase Inhibition on Cardiac Diastolic Function and Remodeling Induced by Chronic Angiotensin II Stimulation [mdpi.com]
- 4. Chymase Inhibition Reduces Infarction and Matrix Metalloproteinase-9 Activation and Attenuates Inflammation and Fibrosis after Acute Myocardial Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chymase inhibition prevents cardiac fibrosis and improves diastolic dysfunction in the progression of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
